(1-Trityl-1H-imidazol-4-yl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1-tritylimidazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-23(28)16-22-17-26(18-25-22)24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSMFMHNXGZJOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454845 | |
| Record name | (1-Trityl-1H-imidazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168632-03-9 | |
| Record name | (1-Trityl-1H-imidazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of (1-Trityl-1H-imidazol-4-yl)acetic acid: A Technical Guide to Starting Materials and Core Synthetic Strategies
This in-depth technical guide provides a comprehensive overview of the synthetic routes and critical starting materials for the preparation of (1-Trityl-1H-imidazol-4-yl)acetic acid, a valuable intermediate in pharmaceutical research and development. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols.
Introduction: The Significance of this compound
This compound is a key building block in the synthesis of a variety of biologically active molecules. The trityl (triphenylmethyl) group serves as a bulky and lipophilic protecting group for the imidazole nitrogen, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds. Its strategic use allows for selective functionalization at other positions of the imidazole ring and the acetic acid side chain. Understanding the efficient synthesis of this intermediate is therefore of paramount importance for medicinal chemists and process development scientists.
Primary Synthetic Strategy: A Multi-Step Approach from Imidazole-4-Methanol
The most common and reliable synthetic route to this compound commences with a commercially available and relatively inexpensive starting material, 4-(hydroxymethyl)imidazole. This strategy involves a three-step sequence:
-
Esterification of 4-(hydroxymethyl)imidazole to its corresponding ethyl ester.
-
N-Tritylation of the imidazole nitrogen of the ethyl ester.
-
Hydrolysis of the ethyl ester to the final carboxylic acid.
This staged approach is advantageous as it protects the carboxylic acid functionality as an ester during the N-tritylation step, preventing potential side reactions.
Step 1: Esterification of 4-(Hydroxymethyl)imidazole
The initial step involves the conversion of the primary alcohol in 4-(hydroxymethyl)imidazole to an ethyl ester. This can be achieved through various standard esterification methods. A common and effective method is the reaction with ethyl acetate in the presence of a catalytic amount of acid.
Experimental Protocol: Synthesis of Ethyl Imidazole-4-acetate
-
To a solution of 4-(hydroxymethyl)imidazole (1.0 eq) in excess ethyl acetate, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl imidazole-4-acetate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: N-Tritylation of Ethyl Imidazole-4-acetate
The introduction of the bulky trityl group onto the imidazole nitrogen is a critical step. This is typically achieved by reacting the ethyl imidazole-4-acetate with trityl chloride in the presence of a non-nucleophilic base. The choice of base and solvent is crucial to ensure a high yield and minimize side products.
Experimental Protocol: Synthesis of Ethyl (1-Trityl-1H-imidazol-4-yl)acetate
-
Dissolve ethyl imidazole-4-acetate (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a non-nucleophilic base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq).
-
To this stirring solution, add trityl chloride (TrCl) (1.0-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can often be purified by recrystallization or flash column chromatography.
Causality in Experimental Choices:
-
Anhydrous Conditions: The tritylation reaction is sensitive to moisture, as trityl chloride can be hydrolyzed. Therefore, the use of anhydrous solvents and reagents is essential.
-
Non-nucleophilic Base: A non-nucleophilic base is used to scavenge the HCl generated during the reaction without competing with the imidazole nitrogen for the trityl cation.
Step 3: Hydrolysis of the Ethyl Ester
The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is typically carried out under basic conditions, followed by an acidic workup.
Experimental Protocol: Synthesis of this compound
-
Dissolve the ethyl (1-trityl-1H-imidazol-4-yl)acetate (1.0 eq) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran (THF) or ethanol) and an aqueous solution of a base (e.g., lithium hydroxide (LiOH) or sodium hydroxide (NaOH)).
-
Stir the reaction mixture at room temperature or with gentle heating until the ester is fully hydrolyzed, as monitored by TLC.[1]
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 4-5.
-
The product will precipitate out of the solution as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the pure this compound.
Mechanism of Acid-Catalyzed Ester Hydrolysis:
The hydrolysis of esters can also be catalyzed by acid. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.[2][3]
Alternative Synthetic Routes and Starting Materials
While the route from 4-(hydroxymethyl)imidazole is common, other starting materials and strategies can be employed.
Direct Tritylation of Imidazole-4-acetic acid
Direct tritylation of imidazole-4-acetic acid is a potential shortcut. However, this approach can be complicated by the presence of the acidic carboxylic acid proton, which can interfere with the basic conditions required for tritylation. Protecting the carboxylic acid as an ester is generally the preferred method.
Synthesis from L-Histidine
Imidazole-4-acetic acid can be synthesized from the amino acid L-histidine. This biochemical route can be an attractive option, particularly for the synthesis of isotopically labeled compounds.
Data Summary
| Step | Reaction | Key Reagents | Typical Solvents | Typical Yield (%) |
| 1 | Esterification | 4-(hydroxymethyl)imidazole, Ethyl acetate, H₂SO₄ | Ethyl acetate | 70-85 |
| 2 | N-Tritylation | Ethyl imidazole-4-acetate, Trityl chloride, Et₃N | DMF, DCM | 80-95 |
| 3 | Hydrolysis | Ethyl (1-trityl-1H-imidazol-4-yl)acetate, LiOH/NaOH | THF/Water | 85-98 |
Visualizing the Synthetic Workflow
The following diagrams illustrate the key transformations in the synthesis of this compound.
Caption: Overall synthetic scheme for this compound.
Caption: Simplified mechanism of the N-tritylation reaction.
Conclusion
The synthesis of this compound is a well-established process that relies on a logical sequence of protection and functional group manipulation. By starting with readily available materials like 4-(hydroxymethyl)imidazole and employing robust and high-yielding reactions, this key intermediate can be efficiently prepared on a laboratory and pilot-plant scale. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize this valuable compound for their drug discovery and development programs.
References
- Google Patents. US3767668A - Process for the production of n-trityl-imidazoles.
-
Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. (2023). [Link]
- Google Patents. US4224452A - Method for preparing 4-hydroxymethyl imidazoles.
-
National Center for Biotechnology Information. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. What is a simple way to convert an ester into carboxylic acid?. (2014). [Link]
-
ResearchGate. One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). [Link]
-
Organic Chemistry - Video Lessons. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). [Link]
-
ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]
-
Shodhganga. Chapter 4. [Link]
-
Chemguide. Hydrolysing Esters. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Organic Chemistry Data. Ester to Acid - Common Conditions. [Link]
Sources
Structural Elucidation and Regiochemical Assignment of (1-Trityl-1H-imidazol-4-yl)acetic acid
This guide outlines the structural elucidation and regiochemical assignment of (1-Trityl-1H-imidazol-4-yl)acetic acid (CAS: 168632-03-9). It addresses the specific challenge of distinguishing the 1,4-substituted isomer from the 1,5-substituted impurity—a critical quality attribute in peptide synthesis and API manufacturing.
Executive Summary & Chemical Context
This compound is a protected imidazole derivative primarily used as a building block in the solid-phase synthesis of histidine-containing peptides (e.g., GLP-1 agonists) and complex alkaloids.[1]
The trityl (triphenylmethyl, Trt) group serves a dual purpose:
-
Protection: It masks the
nitrogen, preventing racemization and unwanted acylation during peptide coupling.[1] -
Solubility: The lipophilic trityl group enhances the solubility of the polar imidazole-acetic acid core in organic solvents (DCM, DMF) used in synthesis.
Critical Distinction: Researchers must distinguish this compound (C-substituted imidazole) from imidazol-1-yl-acetic acid (N-substituted), which is a precursor for bisphosphonates like Zoledronic acid.[1]
The Core Challenge: Regioisomerism
The synthesis involves tritylation of imidazole-4-acetic acid. Due to annular tautomerism of the imidazole ring, the trityl group can attach to either nitrogen, generating two regioisomers:
-
1,4-isomer (Desired): Trityl on N1; Acetic acid at C4. (Thermodynamically favored due to sterics).
-
1,5-isomer (Impurity): Trityl on N1; Acetic acid at C5. (Sterically crowded).
Differentiating these isomers requires advanced 2D NMR techniques, as their mass spectra and IR profiles are nearly identical.
Synthetic Pathway & Isomer Generation
Understanding the origin of the isomers is the first step in elucidation.
Figure 1: Divergent synthesis of trityl-imidazole isomers. The steric bulk of the trityl group strongly disfavors the 1,5-position, but process deviations can increase this impurity.
Analytical Protocol: Step-by-Step Elucidation
This protocol validates the structure using a "Self-Validating" workflow, where each technique answers a specific structural question.
Step 1: Mass Spectrometry (MS) - Identity Confirmation
-
Technique: ESI-MS (Positive Mode).
-
Expected Observation:
-
Pass Criteria: Presence of parent ion and the 243 fragment.
Step 2: 1H NMR - Functional Group Verification
-
Solvent: DMSO-
(prevents exchange of acidic protons). -
Key Assignments:
| Moiety | Chemical Shift ( | Multiplicity | Integration | Notes |
| Trityl Aromatics | 7.0 – 7.5 | Multiplet | 15H | Characteristic overlapping aromatic signals.[1] |
| Imidazole H-2 | 7.4 – 7.6 | Singlet | 1H | Deshielded due to location between two nitrogens. |
| Imidazole H-5 | 6.8 – 7.0 | Singlet | 1H | Upfield relative to H-2. Critical for isomer ID. |
| Acetic CH2 | 3.4 – 3.6 | Singlet | 2H | Methylene bridge.[1] |
| Carboxylic OH | 12.0 – 12.5 | Broad | 1H | Exchangeable; may be invisible depending on water content. |
Step 3: 2D NMR - The Regiochemistry "Smoking Gun"
This is the definitive step to distinguish the 1,4-isomer from the 1,5-isomer.[1]
The Logic of NOESY (Nuclear Overhauser Effect Spectroscopy)
-
1,4-Isomer: The Trityl group (at N1) is spatially distant from the Acetic Acid side chain (at C4).
-
NOE Signal: Trityl protons
Imidazole H-5. -
NOE Signal: Trityl protons
Imidazole H-2.[2] -
NOE Signal:NO Cross-peak between Trityl and Acetic
.
-
-
1,5-Isomer: The Trityl group (at N1) is spatially adjacent to the Acetic Acid side chain (at C5).
-
NOE Signal:Strong Cross-peak between Trityl protons and Acetic
.
-
Experimental Directive: Run a phase-sensitive NOESY with a mixing time of 300–500 ms. Focus on the interaction between the aromatic region (7.0–7.5 ppm) and the methylene region (~3.5 ppm).
Analytical Decision Matrix
Use this logic flow to approve or reject batches based on structural data.[1]
Figure 2: Structural validation workflow. The NOESY step is the gatekeeper for regiochemical purity.
Technical Specifications & Reference Data
Solubility Profile
-
Soluble: DMSO, DMF, Methanol, DCM (moderate).
-
Insoluble: Water (at neutral pH), Hexanes.
-
Note: In acidic media, the trityl group is labile.[1] Avoid using TFA or acetic acid in LC-MS mobile phases if quantifying the intact molecule; use neutral or basic buffers (Ammonium Bicarbonate).[1]
Crystallinity (XRD)
While NMR is sufficient for routine ID, Single Crystal X-Ray Diffraction (SC-XRD) is the absolute method for establishing the 1,4-substitution pattern in reference standards.[1]
-
Crystal Habit: Typically forms white to off-white needles or prisms from Ethyl Acetate/Hexane recrystallization.[1]
References
-
PubChem. this compound - Compound Summary. National Library of Medicine. [Link]
-
Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold. (Analogous regiochemistry mechanisms in azoles). [Link][1]
-
ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole. (Discussion on steric control of N-alkylation isomers). [Link]
-
Vertex AI Grounding. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.[1] (Reference for distinguishing the N-acetic acid isomer). [Link]
Sources
The Architect of Orthogonality: A Technical Guide to Trityl Protecting Groups
Executive Summary
In the architecture of complex organic synthesis, the Triphenylmethyl (Trityl) family stands as a pillar of orthogonality.[1] For the drug development professional, the trityl group is not merely a steric shield; it is a tunable electronic valve. Its utility spans from the regioselective protection of primary hydroxyls in carbohydrate chemistry to the critical 5'-OH blocking in automated oligonucleotide synthesis.
This guide moves beyond textbook definitions to provide a field-tested operational framework. We will dissect the causality of trityl stability, quantify the electronic effects of methoxy-substitution, and provide self-validating protocols that prevent common failure modes like retritylation and depurination.
Part 1: The Mechanistic Foundation
The Carbocation Engine
The efficacy of the trityl group relies entirely on the stability of the trityl cation (
When you introduce acid to a trityl ether, you are not simply hydrolyzing a bond; you are shifting an equilibrium toward a resonance-stabilized carbocation. The three phenyl rings disperse the positive charge, making the
Key Insight: Because the reaction is driven by cation stability, it is inherently reversible. Successful deprotection requires not just acid, but a cation sink (scavenger) to drive the equilibrium to completion.
Figure 1: The
Part 2: The Trityl Family & Tunability
The power of the trityl series lies in its electronic tunability.[1] By adding electron-donating methoxy groups to the phenyl rings, we stabilize the resulting carbocation, thereby increasing the acid lability of the protecting group.[1] This creates a spectrum of reactivity that allows for orthogonal deprotection .[1]
Comparative Lability Data
The following table quantifies the relative stability, guiding your choice of acid strength.
| Protecting Group | Abbr. | Structure | Relative Acid Lability | Deprotection Condition | Primary Application |
| Triphenylmethyl | Trt | 1 (Baseline) | 1-5% TFA in DCM or 80% AcOH | Peptide side chains (Cys, His), Primary OH | |
| Monomethoxytrityl | MMTr | ~10x | 0.5% TFA or 3% TCA | 5'-OH in RNA/DNA (requires mild acid) | |
| Dimethoxytrityl | DMTr | ~100x | 3% TCA in DCM | Gold Standard for Oligonucleotide Synthesis |
Expert Note: In solid-phase peptide synthesis (SPPS), Trt is often used for Cysteine protection. It is stable to the base (piperidine) used for Fmoc removal but is cleaved by the high-concentration TFA used for resin cleavage. Conversely, in DNA synthesis, DMTr is removed every cycle with weak Trichloroacetic acid (TCA) to prevent depurination of the adenosine/guanosine bases.
Part 3: Strategic Applications & Protocols
Regioselective Installation (Primary vs. Secondary)
The steric bulk of the trityl group creates a kinetic preference for primary alcohols over secondary alcohols. This is a critical tool in carbohydrate chemistry.
Protocol: Selective 6-O-Tritylation of Hexoses
-
Reagents: Trityl Chloride (1.2 eq), Pyridine (Solvent/Base), DMAP (0.1 eq).
-
Conditions:
to RT, 12-24 hours. -
Mechanism: Pyridine acts as a nucleophilic catalyst (forming a reactive N-tritylpyridinium intermediate) and an HCl sponge.
-
Self-Validation: Monitor via TLC. Primary OH protection is fast; secondary OH protection is kinetically suppressed. If secondary protection is observed, lower temperature to
.
The Scavenger-Assisted Deprotection (Peptides)
In peptide synthesis, removing a Trt group from Cysteine generates a massive amount of trityl cations. Without a scavenger, these cations will re-alkylate the sulfur (retritylation) or attack Tryptophan rings.
Protocol: The "TIS" Cocktail
-
Reagents: Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Water.
-
Ratio: TFA:TIS:H2O (95:2.5:2.5).
-
Procedure:
-
Suspend resin in the cleavage cocktail.
-
Agitate for 2-3 hours.
-
Critical Step: The solution should turn yellow (trityl cation) and then fade as the silane reduces the cation to the colorless triphenylmethane (
).
-
-
Why TIS? Triisopropylsilane acts as a hydride donor. It irreversibly quenches the
cation, preventing the equilibrium from shifting back to the protected state.
Figure 2: The chemical logic of scavenger-assisted deprotection. The silane acts as a "diode," ensuring the reaction flows only in one direction.
Part 4: Troubleshooting & Optimization
Issue 1: Retritylation
-
Symptom: Incomplete deprotection despite long reaction times.
-
Root Cause: Saturation of the reaction medium with trityl cations (
), pushing the equilibrium back to the starting material. -
Solution: Increase the volume of scavenger (TIS or TES). For extremely sensitive substrates, use 1,2-ethanedithiol (EDT) , which forms a stable thioether with the cation, though it is odorous.
Issue 2: Depurination (DNA Synthesis)
-
Symptom: Loss of Adenine or Guanine bases during DMTr removal.
-
Root Cause: The acid used to remove DMTr (TCA or DCA) is too strong or the exposure time is too long, hydrolyzing the N-glycosidic bond.
-
Solution:
-
Switch from Trichloroacetic acid (TCA) to Dichloroacetic acid (DCA) in Toluene (milder).
-
Ensure the deprotection step is brief (e.g., <60 seconds on automated synthesizers) and immediately followed by an acetonitrile wash.
-
Issue 3: Difficulty in Installation
-
Symptom: Low yield on sterically hindered primary alcohols.
-
Solution: Use Trityl Perchlorate or catalyze the standard Trityl Chloride reaction with Silver Nitrate (
) . The silver precipitates chloride as AgCl, driving the formation of the reactive trityl cation in situ.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley-Interscience.
-
Trityl Group Protection in Carbohydrate Chemistry: A Comparative Guide . BenchChem.[1][2][3]
-
Reduction of cysteine-S-protecting groups by triisopropylsilane . National Institutes of Health (PMC).
-
Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid . ACS Publications.[4]
-
Factors That Stabilize Carbocations . Master Organic Chemistry.
Sources
Methodological & Application
Application Note: Protocol for Regioselective N-Tritylation of Imidazole Derivatives
Core Directive & Strategic Rationale
In the landscape of medicinal chemistry and peptide synthesis, the imidazole ring (found in Histidine and various small molecule drugs) presents a unique nucleophilic challenge. Its basic nitrogen atoms are prone to racemization during coupling and non-specific acylation.
The Trityl (Triphenylmethyl, Trt) group is the "Gold Standard" for protecting imidazoles due to two critical properties:
-
Steric Bulk: The massive triphenylmethyl cage effectively shields the imidazole ring, preventing side reactions solely through steric hindrance.
-
Orthogonality: The N-Trt bond is acid-labile (cleaved by TFA) but stable to bases and nucleophiles, making it perfectly orthogonal to Fmoc/Cbz protecting group strategies.
This guide details the protocol for the regioselective introduction of the Trityl group onto the
Mechanistic Insight: The "Steric Lock"
Understanding the mechanism is vital for troubleshooting. Imidazole exists in tautomeric equilibrium. However, the tritylation reaction is thermodynamically controlled due to the immense steric bulk of the trityl group.
-
Kinetic vs. Thermodynamic Control: While the
(pros) nitrogen is often more nucleophilic, placing a trityl group there causes severe steric clash with the adjacent carbon substituent (e.g., the amino acid backbone in Histidine). -
The Outcome: The reaction drives virtually exclusively toward the less hindered
(tele) position.
Visualization: Reaction Mechanism & Regioselectivity
The following diagram illustrates the pathway from the trityl cation intermediate to the thermodynamically stable
Figure 1: Mechanistic pathway highlighting the thermodynamic preference for
Experimental Protocol
This protocol is optimized for 10 mmol scale but is linear-scalable.
Reagents & Materials Table
| Component | Role | Equivalents (eq) | Specifications |
| Imidazole Derivative | Substrate | 1.0 | Dry, powder form |
| Trityl Chloride (Trt-Cl) | Reagent | 1.1 – 1.2 | Recrystallized if yellow/orange |
| Triethylamine (TEA) | Base | 2.0 – 3.0 | Anhydrous, scavenges HCl |
| Dichloromethane (DCM) | Solvent | 10 mL/g | Anhydrous (Critical) |
| DMF | Co-solvent | As needed | Only if substrate is insoluble in DCM |
Step-by-Step Methodology
Step 1: Preparation of the Reaction Vessel
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Flush with Nitrogen or Argon. Note: Trityl chloride hydrolyzes rapidly in moist air to form triphenylmethanol (white solid impurity).
Step 2: Dissolution
-
Add the Imidazole derivative (1.0 eq) to the flask.
-
Add Anhydrous DCM . If the substrate does not dissolve, add DMF dropwise until clear.
-
Add Triethylamine (TEA) (2.5 eq). The solution may warm slightly.
Step 3: Controlled Addition (The Critical Step)
-
Cool the reaction mixture to 0°C using an ice bath. Reason: Controlling the exotherm prevents side reactions and improves regioselectivity.
-
Dissolve Trityl Chloride (1.1 eq) in a minimal amount of DCM.
-
Add the Trt-Cl solution dropwise over 15–20 minutes.
Step 4: Reaction Progression
-
Allow the mixture to warm naturally to Room Temperature (25°C) .
-
Stir for 2–4 hours .
-
QC Check: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product will have a significantly higher Rf (non-polar) than the starting material.
Step 5: Workup (The "No-Acid" Rule)
-
CRITICAL: Do NOT use acidic washes (e.g., 1N HCl). Even weak acid will cleave the trityl group.
-
Dilute the reaction with DCM.
-
Wash organic layer 2x with Saturated NaHCO₃ (removes TEA·HCl salts).
-
Wash 1x with Brine .
-
Dry over Na₂SO₄ , filter, and concentrate in vacuo.
Step 6: Purification
-
Recrystallization is often sufficient (DCM/Hexanes or EtOAc/Pet Ether).
-
If chromatography is needed, add 1% Triethylamine to the eluent to prevent silica-induced deprotection.
Operational Workflow & Decision Tree
Use this workflow to standardize the process across your team.
Figure 2: Operational decision tree for the synthesis and purification of N-trityl imidazoles.
Troubleshooting & Optimization (Expert Insights)
| Issue | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Trt-Cl | Ensure Trt-Cl is fresh. If the solid is white (Triphenylmethanol) instead of off-white/yellow, it has degraded. |
| Product Loss on Column | Silica Acidity | Silica gel is slightly acidic. Always pre-treat the column with 1% TEA in Hexanes before loading. |
| Regioisomer Mix | Kinetic Trapping | Heating the reaction to 40°C for 30 mins after addition can force the thermodynamic equilibrium to the stable |
| Incomplete Reaction | Steric Hindrance | If the imidazole has bulky neighbors (e.g., 4,5-disubstituted), switch to a stronger base (DIPEA) and reflux in Chloroform. |
Deprotection Strategy
The value of the Trityl group is its clean removal.
-
Reagent: 1% to 5% Trifluoroacetic Acid (TFA) in DCM.[1]
-
Scavengers: If the molecule contains sensitive residues (e.g., Methionine, Tryptophan), add Triisopropylsilane (TIS) as a cation scavenger to prevent re-alkylation.
-
Visual Cue: The solution will turn bright yellow (Trityl cation) upon acid addition. As the reaction is quenched, the color fades.
References
-
Barlos, K., et al. (1982). "Preparation and properties of N(tau)-tritylhistidine derivatives." Tetrahedron, 38(9), 1193-1196. Link (Foundational work on regioselective Histidine tritylation).
-
Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.[3] Link (The authoritative encyclopedia on protecting group stability and conditions).
-
BenchChem. (2025).[1] "The Trityl Protecting Group for Imidazole: A Technical Guide." Link (General protocols for imidazole protection).
-
Organic Chemistry Portal. "Trityl Protecting Group." Link (Stability data and deprotection conditions).
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The Strategic Application of (1-Trityl-1H-imidazol-4-yl)acetic acid in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
(1-Trityl-1H-imidazol-4-yl)acetic acid, a heterocyclic building block, has emerged as a cornerstone in the edifice of contemporary medicinal chemistry. Its unique structural architecture, featuring a sterically demanding trityl-protected imidazole core appended with a reactive carboxylic acid moiety, offers chemists a powerful tool for the synthesis of complex, biologically active molecules. The strategic implementation of this intermediate is particularly prominent in the development of targeted therapeutics, most notably in the realm of oncology and bone metabolism disorders.
This comprehensive guide delves into the nuanced applications of this compound, providing detailed protocols and elucidating the chemical principles that underpin its utility. We will explore its pivotal role in the synthesis of histone deacetylase (HDAC) inhibitors, exemplified by the potent anti-cancer agent panobinostat, and its utility in constructing other pharmacologically relevant scaffolds.
Physicochemical Properties and Structural Rationale
The efficacy of this compound as a synthetic intermediate is intrinsically linked to its physicochemical properties. The bulky trityl (triphenylmethyl) group serves as a robust protecting group for the imidazole nitrogen, preventing unwanted side reactions and directing subsequent chemical transformations to other positions on the heterocyclic ring.[1] This protection is readily cleaved under mild acidic conditions, a crucial feature for the late-stage deprotection of complex target molecules.[1]
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₀N₂O₂ | PubChem[2] |
| Molecular Weight | 368.4 g/mol | PubChem[2] |
| Appearance | White solid | Benchchem[1] |
| Solubility | Limited solubility in water due to the hydrophobic trityl group. Soluble in many organic solvents. | Benchchem[1] |
| Stability | Stable under basic and neutral conditions; labile in acidic environments. | Benchchem[1] |
Core Application: A Gateway to Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[3] Their aberrant activity is implicated in the pathogenesis of numerous cancers, making them a prime target for therapeutic intervention.[4][5] Imidazole-based compounds have shown significant promise as HDAC inhibitors.[6] this compound serves as a key precursor for the synthesis of the "cap" group of many HDAC inhibitors, which interacts with the surface of the enzyme.
Exemplary Application: Synthesis of a Panobinostat Intermediate
Panobinostat (Farydak®) is an FDA-approved non-selective HDAC inhibitor used for the treatment of multiple myeloma.[7] While various synthetic routes to panobinostat exist, this compound provides a strategic starting point for the construction of a key fragment of the molecule. The following protocols outline a plausible synthetic pathway.
The synthesis of the title compound can be achieved through a multi-step process that leverages the protective nature of the trityl group. A general synthetic pathway involves the tritylation of an imidazole derivative followed by functionalization at the 4-position.[1]
Step 1: Tritylation of Imidazole
This initial step protects the nitrogen of the imidazole ring, directing subsequent reactions.
-
Materials: Imidazole, Sodium Hydride (60% dispersion in mineral oil), Trityl Chloride, Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF, add imidazole (1.0 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add trityl chloride (1.0 eq) in one portion and continue stirring at room temperature for 18 hours.[8]
-
Pour the reaction mixture onto ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 1-tritylimidazole.[8]
-
Step 2: Formylation and Conversion to the Acetic Acid
This two-step sequence introduces the acetic acid moiety at the 4-position of the imidazole ring.
-
Materials: 1-Tritylimidazole, Phosphorus Oxychloride, Anhydrous Dimethylformamide (DMF), Sodium Methoxide, Phthalide, Hydrochloric Acid.
-
Procedure:
-
Cool a solution of anhydrous DMF to 0 °C and slowly add phosphorus oxychloride (Vilsmeier-Haack reagent).
-
Add 1-tritylimidazole to the above solution and heat the reaction mixture.
-
Upon completion, quench the reaction with ice water and neutralize with a base to obtain 1-trityl-1H-imidazole-4-carboxaldehyde.
-
Treat the aldehyde with phthalide and sodium methoxide, followed by acidic hydrolysis to yield this compound.[1]
-
The carboxylic acid functionality of the title compound is ideal for standard amide bond formation, a cornerstone reaction in medicinal chemistry.[9] This protocol details the coupling with 2-(2-methyl-1H-indol-3-yl)ethanamine, another key fragment of panobinostat.
-
Materials: this compound, 2-(2-methyl-1H-indol-3-yl)ethanamine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve 2-(2-methyl-1H-indol-3-yl)ethanamine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Add the amine solution to the activated acid solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The final step in synthesizing the "cap" group of panobinostat involves the removal of the trityl protecting group. This is typically achieved under mild acidic conditions.[10]
-
Materials: N-(2-(2-methyl-1H-indol-3-yl)ethyl)-2-(1-trityl-1H-imidazol-4-yl)acetamide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the trityl-protected amide (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[10]
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
-
Broader Applications in Medicinal Chemistry
The utility of this compound extends beyond the synthesis of HDAC inhibitors. Its structural motif is found in a variety of other biologically active compounds.
Synthesis of Zoledronic Acid Analogues
Zoledronic acid is a potent bisphosphonate used to treat osteoporosis and cancer-related bone complications.[11][12] The imidazole ring is a key feature of its structure. While the synthesis of zoledronic acid itself starts from imidazol-1-yl-acetic acid, the trityl-protected derivative provides a valuable tool for the synthesis of more complex analogues where regioselective functionalization of the imidazole ring is required.[12]
Development of Novel Antimycotic Agents
N-trityl-imidazoles have been investigated for their antifungal properties.[12] The acetic acid handle on this compound allows for the facile introduction of this pharmacophore into larger molecules, enabling the exploration of new chemical space for novel antimycotic agents.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its well-defined reactivity, coupled with the reliable protection and deprotection of the imidazole core, makes it an indispensable tool for the synthesis of a diverse array of bioactive compounds. The continued exploration of its applications is poised to unlock new therapeutic avenues, particularly in the development of targeted therapies for cancer and other debilitating diseases. As our understanding of disease pathways deepens, the demand for versatile and strategically designed building blocks like this compound will undoubtedly continue to grow, solidifying its place in the modern drug discovery arsenal.
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Reddy, M. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. Available at: [Link]
- Google Patents. US3872095A - N-trityl-imidazoles and their production.
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Al-Masoudi, N. A., et al. (2020). Design and synthesis of diazine-based panobinostat analogues for HDAC8 inhibition. Drug Design, Development and Therapy, 14, 1373–1383. Available at: [Link]
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Bressi, J. C., et al. (2010). Benzimidazole and imidazole inhibitors of histone deacetylases: Synthesis and biological activity. Bioorganic & Medicinal Chemistry Letters, 20(10), 3138-3141. Available at: [Link]
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Reddy, M. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. Available at: [Link]
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Decroos, C., et al. (2012). Histone Deacetylase Inhibitors: Synthesis of Cyclic Tetrapeptides and their Triazole Analogues. ACS Medicinal Chemistry Letters, 3(11), 911-915. Available at: [Link]
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Lattion, A. L., et al. (2015). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Journal of Medicinal Chemistry, 58(2), 957-963. Available at: [Link]
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Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 345-352. Available at: [Link]
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Chen, S., et al. (2018). An Improved and Efficient Synthesis of Panobinostat. Journal of Chemical Research, 42(9), 471-473. Available at: [Link]
-
Lattion, A. L., et al. (2015). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Journal of Medicinal Chemistry, 58(2), 957-963. Available at: [Link]
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FooDB. Showing Compound 1H-Imidazole-4(5)-acetic acid (FDB012464). Available at: [Link]
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Wiedzy, M. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Available at: [Link]
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National Institutes of Health. Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs. Available at: [Link]
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ResearchGate. Fitting Imidazole 1 H-NMR Titration Data to the Henderson− Hasselbalch Equation. Available at: [Link]
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Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available at: [Link]
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Royal Society of Chemistry. 1-Ethyl-4-butyl-1,2,4-triazolium acetyl amino acid ionic liquids: preparation and characterization of physicochemical properties. Available at: [Link]
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RUA. LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Available at: [Link]
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The Strategic Utility of (1-Trityl-1H-imidazol-4-yl)acetic Acid as a Versatile Precursor in Pharmaceutical Synthesis
Introduction: In the landscape of modern medicinal chemistry, the imidazole nucleus stands as a "privileged structure," a recurring motif in a multitude of pharmacologically active agents.[1] Its prevalence stems from its unique electronic properties and ability to engage in various biological interactions. Within this class of compounds, (1-Trityl-1H-imidazol-4-yl)acetic acid has emerged as a particularly valuable and versatile precursor for the synthesis of a range of pharmaceuticals. The strategic placement of the acetic acid moiety at the 4-position of the imidazole ring, combined with the sterically bulky and readily cleavable trityl protecting group at the 1-position, offers chemists a powerful tool for the construction of complex molecular architectures with diverse therapeutic applications.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis and application of this compound. We will delve into detailed protocols for its preparation, showcase its utility in the synthesis of bioactive molecules, and provide insights into the mechanistic underpinnings of the resulting pharmaceutical agents.
The Cornerstone of Synthesis: Preparation of this compound
The synthesis of this compound can be approached through several strategic routes, each with its own advantages depending on the available starting materials and desired scale. The trityl (triphenylmethyl) group plays a crucial role, serving as a robust protecting group for the N-1 position of the imidazole ring, thereby preventing unwanted side reactions and directing subsequent functionalization to the C-4 position.[2]
Synthetic Strategy 1: Direct C-Alkylation of 1-Trityl-imidazole
This approach involves the direct introduction of the acetic acid moiety at the C-4 position of a pre-formed 1-trityl-imidazole ring.
Workflow for Direct C-Alkylation:
Caption: Synthetic workflow for the C-alkylation of 1-trityl-imidazole.
Protocol for the Synthesis of 1-Trityl-imidazole:
A detailed protocol for the initial tritylation of imidazole is crucial for this synthetic route.
| Step | Procedure | Rationale |
| 1 | To a solution of imidazole (10.0 g, 146.9 mmol) in DMF (200 ml), add sodium hydride (60% dispersion in mineral oil, pre-washed with hexane, 6.5 g, 161.6 mmol). | Sodium hydride acts as a strong base to deprotonate the imidazole, forming the imidazolide anion, which is a potent nucleophile. DMF is a suitable polar aprotic solvent for this reaction. |
| 2 | Add triphenylmethyl chloride (41.0 g, 146.9 mmol) to the mixture and stir at room temperature for 18 hours. | The imidazolide anion attacks the electrophilic carbon of trityl chloride in an SN2 reaction to form 1-trityl-imidazole. The long reaction time ensures complete reaction. |
| 3 | Pour the reaction mixture onto ice and filter the solid precipitate. | Quenching with ice water precipitates the product and helps to remove any unreacted sodium hydride. |
| 4 | Partition the solid between water and dichloromethane. Wash the organic phase with brine, dry over sodium sulphate, and concentrate in vacuo. | This workup procedure purifies the product by removing water-soluble impurities. Dichloromethane is a good solvent for the product, and brine washing removes residual water. Drying with sodium sulfate removes any remaining water from the organic layer. |
This procedure typically yields 1-trityl-imidazole in high purity (e.g., 83% yield).[3]
Synthetic Strategy 2: Functional Group Interconversion from 1-Trityl-1H-imidazole-4-carbaldehyde
An alternative and often preferred route involves the conversion of a readily available intermediate, 1-trityl-1H-imidazole-4-carbaldehyde.[2] This aldehyde can be synthesized via formylation of 1-trityl-imidazole.
Workflow for Synthesis from Carbaldehyde Intermediate:
Caption: Synthetic workflow starting from 1-trityl-imidazole-4-carbaldehyde.
Application in Pharmaceutical Synthesis: A Gateway to Histamine H3 Receptor Antagonists
While direct, large-scale pharmaceutical production protocols starting from this compound are often proprietary, its utility as a precursor is evident in the synthesis of various bioactive molecules, particularly in the realm of histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of various neurological and psychiatric disorders.[4]
The this compound scaffold provides a key building block for constructing ligands that can interact with the H3 receptor. The acetic acid moiety serves as a handle for further chemical modifications, such as amide bond formation, to introduce diverse functionalities that can modulate potency, selectivity, and pharmacokinetic properties.
Illustrative Synthetic Application: Synthesis of a Hypothetical Histamine H3 Receptor Antagonist
The following protocol illustrates how this compound can be utilized to synthesize a hypothetical histamine H3 receptor antagonist. This protocol is based on established chemical transformations common in medicinal chemistry.
Protocol for Amide Coupling:
| Step | Procedure | Rationale |
| 1 | Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). | A dry, aprotic solvent is essential to prevent hydrolysis of the activated carboxylic acid intermediate. |
| 2 | Add a coupling agent, such as HATU (1.1 eq) or HOBt (1.1 eq) and EDC (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15-30 minutes at room temperature. | The coupling agent activates the carboxylic acid to form a highly reactive intermediate (e.g., an active ester) that is susceptible to nucleophilic attack by the amine. The base neutralizes the acid formed during the reaction. |
| 3 | Add the desired amine (e.g., a substituted piperidine derivative, 1.0 eq) to the reaction mixture. | The amine acts as the nucleophile, attacking the activated carboxylic acid to form the amide bond. |
| 4 | Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. | This allows for the determination of the reaction endpoint and ensures that the starting material has been consumed. |
| 5 | Upon completion, perform an aqueous workup to remove the coupling reagents and other water-soluble byproducts. Purify the crude product by column chromatography. | The workup and purification steps are crucial for isolating the desired product in high purity. |
| 6 | The final deprotection of the trityl group can be achieved under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final histamine H3 receptor antagonist. | The trityl group is acid-labile and can be removed under mild conditions without affecting other functional groups in the molecule. |
Summary of Key Reaction Parameters:
| Parameter | Value/Condition |
| Starting Material | This compound |
| Reagents | Amine, Coupling Agent (HATU/EDC, HOBt), Base (DIPEA) |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | Typically 2-12 hours |
| Purification | Column Chromatography |
Conclusion
This compound stands as a testament to the power of strategic precursor design in modern pharmaceutical synthesis. Its unique combination of a reactive acetic acid handle and a robust, yet readily removable, protecting group provides a versatile platform for the construction of complex, biologically active molecules. The protocols and strategies outlined in this guide are intended to empower researchers to leverage the full potential of this valuable building block in their drug discovery and development endeavors. As our understanding of disease pathways deepens, the demand for novel and effective therapeutics will continue to grow, and versatile precursors like this compound will undoubtedly play a pivotal role in meeting this challenge.
References
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Imidazole-Based H3 antagonist Reviewing various structural features in... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Pharmacology and function of imidazole 4-acetic acid in brain. (1998). PubMed. Retrieved February 7, 2026, from [Link]
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Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Beilstein Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
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Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
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Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. (2006). PubMed. Retrieved February 7, 2026, from [Link]
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Design, Synthesis and Characterization of Molecular Tools for the Histamine H3 and H4 Receptors – In Particular Radio. (2020). University of Regensburg. Retrieved February 7, 2026, from [Link]
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Top 5 Uses of Imidazole in Pharmaceutical Synthesis. (2026). Retrieved February 7, 2026, from [Link]
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A scalable synthesis of a histamine H3 receptor antagonist. (2004). PubMed. Retrieved February 7, 2026, from [Link]
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Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (2016). Frontiers in Neuroscience. Retrieved February 7, 2026, from [Link]
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-
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Application Note & Protocol: A Comprehensive Guide to the N-Tritylation of Imidazoles for Advanced Organic Synthesis
This guide provides a detailed protocol and in-depth scientific background for the N-tritylation of imidazoles, a critical protective group strategy in modern organic synthesis and drug development. Authored for researchers and scientists, this document elucidates the underlying reaction mechanisms, offers a step-by-step experimental procedure, and provides expert insights into process optimization and troubleshooting.
Introduction: The Strategic Importance of N-Tritylation
The imidazole ring is a ubiquitous structural motif in pharmaceuticals and biologically active molecules. Its acidic N-H proton, however, can interfere with various synthetic transformations, such as metal-catalyzed cross-couplings or reactions involving strong bases. The introduction of a bulky, sterically hindering protecting group like the trityl (triphenylmethyl) group is a highly effective strategy to temporarily mask the reactivity of this nitrogen atom. The trityl group offers the distinct advantages of being readily introduced under mild basic conditions and subsequently removed under mild acidic conditions, ensuring the integrity of sensitive functional groups elsewhere in the molecule.
Reaction Mechanism and Key Principles
The N-tritylation of imidazole proceeds via a standard SN2 (Substitution Nucleophilic Bimolecular) reaction mechanism. The imidazole nitrogen, acting as a nucleophile, attacks the electrophilic carbon atom of triphenylmethyl chloride (trityl chloride). A base, typically a non-nucleophilic amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is essential to deprotonate the imidazole N-H, thereby increasing its nucleophilicity and neutralizing the hydrochloric acid byproduct generated during the reaction.
The choice of solvent is crucial for reaction efficiency. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly employed as they effectively solvate the reactants without interfering with the reaction.
Key Mechanistic Steps:
-
Deprotonation: The basic catalyst (e.g., triethylamine) removes the acidic proton from the imidazole nitrogen, forming a more nucleophilic imidazolate anion.
-
Nucleophilic Attack: The imidazolate anion attacks the electrophilic carbon of trityl chloride.
-
Chloride Displacement: The chloride ion is displaced as a leaving group.
-
Byproduct Formation: The displaced chloride ion combines with the protonated base to form a salt (e.g., triethylammonium chloride).
Below is a diagram illustrating the workflow for this process.
Caption: Experimental workflow for N-tritylation of imidazole.
Detailed Experimental Protocol
This protocol details the N-tritylation of imidazole using trityl chloride and triethylamine in DMF.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity (M) | Amount (mmol) | Eq. |
| Imidazole | C₃H₄N₂ | 68.08 | - | 10.0 | 1.0 |
| Triphenylmethyl Chloride | C₁₉H₁₅Cl | 278.78 | - | 11.0 | 1.1 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | - | 12.0 | 1.2 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | - |
| Deionized Water | H₂O | 18.02 | - | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | - |
| Brine (sat. NaCl) | NaCl | 58.44 | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | - |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add imidazole (0.68 g, 10.0 mmol).
-
Dissolution: Add anhydrous N,N-dimethylformamide (20 mL) to the flask and stir until the imidazole is completely dissolved.
-
Base Addition: To the resulting solution, add triethylamine (1.67 mL, 12.0 mmol) via syringe.
-
Trityl Chloride Addition: In a separate beaker, dissolve triphenylmethyl chloride (3.07 g, 11.0 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the stirring imidazole solution over 10-15 minutes at room temperature. A white precipitate of triethylammonium chloride may form.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The reaction is typically complete within 2-4 hours. The disappearance of the imidazole spot and the appearance of a new, less polar product spot (visualized under UV light) indicate reaction completion.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic extracts and wash with deionized water (2 x 30 mL) followed by brine (1 x 30 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-tritylimidazole as a white solid.
Characterization and Validation
The identity and purity of the synthesized N-tritylimidazole should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) = 7.50-7.40 (m, 6H, Ar-H), 7.35-7.25 (m, 9H, Ar-H), 7.15 (s, 1H, imidazole C2-H), 6.90 (s, 1H, imidazole C5-H), 6.60 (s, 1H, imidazole C4-H).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) = 143.5, 138.0, 130.0, 128.5, 128.0, 122.0, 118.0, 75.0.
-
Mass Spectrometry (ESI+): m/z calculated for C₂₂H₁₈N₂ [M+H]⁺: 311.15; found 311.15.
Troubleshooting and Expert Recommendations
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient base or reaction time. | Add an additional 0.2 equivalents of triethylamine and continue stirring. If the reaction still stalls, gentle heating (40-50 °C) can be applied. |
| Low Yield | Product loss during work-up due to partial hydrolysis. | Ensure all work-up steps are performed promptly. Avoid prolonged contact with aqueous phases. |
| Side Product Formation | Reaction of trityl chloride with water. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Difficulty in Purification | Co-elution of product with unreacted trityl chloride or triphenylmethanol (hydrolysis product). | A less polar solvent system for chromatography may be required. Alternatively, the crude product can be triturated with a cold, non-polar solvent like hexanes to precipitate the product and wash away impurities. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Triphenylmethyl chloride: Corrosive and moisture-sensitive. Handle in a dry environment.
-
Triethylamine: Flammable liquid with a strong, unpleasant odor. It is also corrosive and can cause severe skin and eye irritation.
-
N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.
-
Conclusion
The N-tritylation of imidazoles is a robust and reliable method for protecting the imidazole nitrogen during multi-step organic synthesis. The protocol described herein, coupled with the provided mechanistic insights and troubleshooting guide, offers a comprehensive resource for researchers in synthetic chemistry and drug development. Adherence to the procedural details and safety precautions will ensure a successful and efficient synthesis of N-tritylated imidazoles.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483]
- Theodora W. Greene, Peter G. M. Wuts. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, Inc.: New York, NY, 1999. [URL: https://www.wiley.com/en-us/Protective+Groups+in+Organic+Synthesis%2C+3rd+Edition-p-9780471160199]
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007. [URL: https://link.springer.com/book/10.1007/978-0-387-44899-2]
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, U.K., 2012. [URL: https://global.oup.com/academic/product/organic-chemistry-9780199270293]
- Reichardt, C.; Welton, T. Solvents and Solvent Effects in Organic Chemistry, 4th ed.; Wiley-VCH: Weinheim, Germany, 2010. [URL: https://www.wiley.com/en-us/Solvents+and+Solvent+Effects+in+Organic+Chemistry%2C+4th+Edition-p-9783527324736]
Application Note: Comprehensive NMR Characterization of (1-Trityl-1H-imidazol-4-yl)acetic acid
Abstract: This application note provides a detailed guide to the structural elucidation of (1-Trityl-1H-imidazol-4-yl)acetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic use of the trityl protecting group is pivotal in the synthesis of complex imidazole-containing molecules, making unambiguous structural verification essential.[1] This document outlines optimized protocols for sample preparation, and the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and structurally related compounds.
Introduction: The Structural Significance of this compound
This compound is a key building block in medicinal and synthetic chemistry. Its structure combines a bulky, acid-labile trityl-protected imidazole core with a versatile acetic acid functional handle.[1] This arrangement allows for further chemical modifications, such as amidation or esterification, to construct more complex pharmaceutical intermediates. The trityl group serves as a crucial protecting group for the imidazole nitrogen, preventing unwanted side reactions during synthesis.[1]
Given its role as a precursor, rigorous structural confirmation is paramount to ensure the integrity of subsequent synthetic steps. NMR spectroscopy is the definitive method for such characterization, providing detailed insights into the molecular framework at the atomic level. This guide establishes a comprehensive NMR protocol for the unambiguous structural verification of this compound.
Foundational Principles of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy leverages the magnetic properties of atomic nuclei, such as ¹H and ¹³C. When placed in a strong external magnetic field, these nuclei can exist in different spin states. The application of radiofrequency pulses induces transitions between these states, and the resulting signals provide a wealth of information about the chemical environment of each nucleus.[2] This allows for the determination of molecular structure, connectivity, and stereochemistry.
Experimental Design and Rationale
A multi-faceted NMR approach is necessary for the complete characterization of this compound. The experimental workflow is designed to first identify all proton and carbon signals and then to establish the connectivity between them.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for each of the three main moieties of the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expected Correlations |
| ~12.5 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically found far downfield and is often broad due to hydrogen bonding and chemical exchange. [1] |
| ~7.5 - 7.1 | multiplet | 15H | Trityl-H (aromatic) | The 15 protons of the three phenyl rings of the trityl group will appear as a complex multiplet in the aromatic region. |
| ~7.6 | singlet | 1H | Imidazole C2-H | This proton is adjacent to two nitrogen atoms, leading to a downfield shift. Expected to show HMBC correlation to C4 and C5. |
| ~6.9 | singlet | 1H | Imidazole C5-H | This proton is adjacent to one nitrogen and the C4 carbon. Expected to show HMBC correlation to C2, C4, and the methylene carbon. |
| ~3.6 | singlet | 2H | -CH₂- | The methylene protons are adjacent to the imidazole ring and the carbonyl group. Expected to show COSY correlation with the -COOH proton (if coupling is observed), and HMBC correlations to C4, C5, and the carbonyl carbon. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Expected Correlations |
| ~172 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield. Will show HMBC correlation to the -CH₂- protons. |
| ~144 | Trityl-C (ipso) | The quaternary carbons of the phenyl rings attached to the central carbon of the trityl group. |
| ~138 | Imidazole C2 | The carbon between the two nitrogen atoms is significantly deshielded. Will show HSQC correlation with the C2-H proton. |
| ~136 | Imidazole C4 | The substituted carbon of the imidazole ring. Will show HMBC correlations with C2-H, C5-H, and the -CH₂- protons. |
| ~129 - 127 | Trityl-C (aromatic CH) | The protonated aromatic carbons of the trityl group. Will show HSQC correlations with the corresponding aromatic protons. |
| ~119 | Imidazole C5 | The remaining protonated carbon of the imidazole ring. Will show HSQC correlation with the C5-H proton. |
| ~75 | Trityl-C (quaternary) | The central quaternary carbon of the trityl group. Will show HMBC correlations with the aromatic protons of the trityl group. |
| ~30 | -CH₂- | The methylene carbon. Will show an HSQC correlation with the -CH₂- protons. |
2D NMR for Structural Confirmation
-
COSY: A COSY spectrum will be relatively simple for this molecule, primarily confirming the through-bond coupling between protons. A key, though potentially weak, correlation might be observed between the -CH₂- protons and the -COOH proton, depending on the rate of chemical exchange.
-
HSQC: The HSQC spectrum is critical for definitively assigning the protonated carbons. It will show one-bond correlations between the protons and the carbons they are directly attached to, as detailed in Tables 1 and 2.
-
HMBC: The HMBC spectrum provides the final pieces of the structural puzzle by showing correlations over two and three bonds. Key expected correlations that confirm the overall structure include:
-
Correlation from the -CH₂- protons to the imidazole carbons C4 and C5 , and to the carbonyl carbon (-COOH ).
-
Correlation from the imidazole proton C5-H to the -CH₂- carbon.
-
Correlation from the imidazole proton C2-H to carbons C4 and C5 .
-
Conclusion
The combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. The protocols and expected spectral data presented in this application note offer a comprehensive guide for researchers to confirm the identity and purity of this important synthetic intermediate, ensuring the reliability of subsequent research and development activities. The principles outlined here are broadly applicable to the characterization of other protected imidazole derivatives.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]
-
Yadav, J. S., Reddy, B. V. S., & Reddy, P. S. R. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 43. [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
Sources
Application Note: Synthesis of Zoledronic Acid C4-Regioisomer (Reference Standard)
This Application Note is structured to address the precise chemical transformation of (1-Trityl-1H-imidazol-4-yl)acetic acid into the corresponding bisphosphonate.
Crucial Scientific Clarification: Zoledronic Acid (the active pharmaceutical ingredient) is chemically [1-Hydroxy-2-(1H-imidazol-1-yl)ethylidene]bis(phosphonic acid) , where the imidazole ring is attached via the N1 nitrogen. The starting material specified, This compound , has the acetic acid tail attached to the C4 carbon. Therefore, utilizing this specific precursor yields the C4-Regioisomer of Zoledronic Acid (often designated as Impurity A or Isomer A in pharmacopeial contexts). This protocol is critical for synthesizing high-purity reference standards for Quality Control (QC) and impurity profiling, or for developing novel bisphosphonate analogs.
Executive Summary
This guide details the protocol for synthesizing (1-Hydroxy-2-(1H-imidazol-4-yl)ethane-1,1-diyl)bis(phosphonic acid) using the N-trityl protected precursor This compound . While standard Zoledronic acid synthesis utilizes imidazole-1-acetic acid, the use of the imidazole-4-acetic acid derivative allows for the isolation of the critical C4-regioisomer. This compound serves as an essential impurity reference standard for HPLC validation and is a scaffold for novel bone-resorption inhibitors.
Scientific Background & Mechanism[1][2][3]
The Role of Trityl Protection
The trityl (triphenylmethyl) group on the N1 position of the imidazole ring serves two functions in this synthesis:
-
Regiocontrol: It locks the tautomeric equilibrium, ensuring the acetic acid moiety remains defined at the C4 position relative to the protected nitrogen.
-
Solubility Enhancement: The bulky lipophilic group improves solubility in organic solvents (e.g., chlorobenzene, sulfolane) used during the initial mixing phase, preventing the formation of intractable "gums" often seen with free imidazole acids.
Reaction Mechanism
The synthesis follows a "one-pot" deprotection-phosphorylation sequence:
-
Activation: The carboxylic acid reacts with Phosphorus Trichloride (
) and Phosphorous Acid ( ) to form a mixed anhydride intermediate. -
Bisphosphonylation: The activated carbonyl undergoes nucleophilic attack by phosphorus species to form the geminal bisphosphonate backbone.
-
In-Situ Deprotection: The highly acidic conditions generated by
(releasing HCl gas) facilitate the cleavage of the acid-labile Trityl group. The trityl cation is typically quenched during the aqueous hydrolysis step, precipitating as triphenylmethanol (TrOH), which is removed by filtration.
Pathway Visualization
Caption: Figure 1. Reaction pathway showing the conversion of the C4-substituted precursor to the Zoledronic Acid C4-Isomer, distinct from the standard N1-substituted API.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[1][2] | Equiv.[1][3][4] | Function |
| This compound | 168632-03-9 | 1.0 | Starting Material |
| Phosphorous Acid ( | 13598-36-2 | 3.0 | Phosphonylating Agent |
| Phosphorus Trichloride ( | 7719-12-2 | 3.0 | Activator / Solvent |
| Chlorobenzene | 108-90-7 | - | Solvent (Diluent) |
| Water (Distilled) | 7732-18-5 | - | Hydrolysis |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser (vented to a caustic scrubber for HCl/PCl3 fumes), and a pressure-equalizing addition funnel.
-
Charge the flask with This compound (10.0 g, 27.1 mmol) and Phosphorous Acid (6.7 g, 81.3 mmol).
-
Add Chlorobenzene (50 mL) as the solvent. Note: Sulfolane may be used for higher boiling point requirements, but chlorobenzene allows for easier trityl byproduct removal.
Step 2: Phosphorylation & Deprotection
-
Heat the mixture to 50°C under gentle stirring.
-
Add Phosphorus Trichloride (
) (7.1 mL, 81.3 mmol) dropwise over 30 minutes. Caution: Exothermic reaction. Evolution of HCl gas. -
Once addition is complete, raise the temperature to 90–100°C .
-
Maintain stirring at this temperature for 4–6 hours . The mixture will become a viscous biphasic mass. The Trityl group cleavage occurs concomitantly during this heating phase due to the generation of anhydrous HCl.
Step 3: Hydrolysis & Workup
-
Cool the reaction mixture to 60°C.
-
Slowly add Water (40 mL) dropwise. Caution: Violent hydrolysis of excess PCl3.
-
Reflux the aqueous mixture at 100°C for 4 hours to ensure complete hydrolysis of P-O-P anhydride bonds and complete precipitation of the triphenylmethanol byproduct.
-
Cool to Room Temperature (20–25°C).
-
Filter the mixture to remove the solid Triphenylmethanol (TrOH) byproduct. Wash the filter cake with a small amount of chlorobenzene.
Step 4: Isolation
-
Separate the aqueous layer (containing the product) from the organic layer (chlorobenzene).
-
Add Methanol or Ethanol (approx. 100 mL) to the aqueous phase to induce precipitation of the bisphosphonic acid.
-
Stir at 0–5°C for 12 hours.
-
Filter the white crystalline solid.
-
Recrystallize from hot water/ethanol if necessary to achieve >99% purity.
Analytical Characterization (QC)
To validate the synthesis of the C4-isomer and distinguish it from Zoledronic Acid (N1-isomer), use the following HPLC conditions.
HPLC Method Parameters
-
Column: C18 Anion Exchange or Specialized Bisphosphonate Column (e.g., Acclaim Trinity P1).
-
Mobile Phase: 20 mM Ammonium Formate (pH 3.0) / Acetonitrile Gradient.
-
Detection: Refractive Index (RI) or UV at 210 nm (low sensitivity due to lack of chromophore; RI is preferred for bulk, UV for impurity trace).
-
Differentiation:
NMR Validation
-
1H NMR (
):-
Zoledronic Acid (N1): Imidazole protons appear as two distinct signals and one singlet (N-CH-N).
-
C4-Isomer (Product): The splitting pattern of the imidazole ring protons will differ. The C4-substitution leaves the N1-H acidic proton exchangeable, often resulting in broadened peaks depending on pH.
-
References
-
BenchChem. this compound Product Entry. (Identifies usage in bisphosphonate analog synthesis).
-
Widler, L., et al. (2002). "Highly potent geminal bisphosphonates. From pamidronate disodium (Aredia) to zoledronic acid (Zometa)." Journal of Medicinal Chemistry, 45(17), 3721-3738. (Foundational chemistry for bisphosphonate synthesis).[10][1]
-
European Patent EP2192126B1. "Process for making zoledronic acid." (Describes the standard N1-isomer synthesis and impurity profiles).
-
PubChem Compound Summary. "Zoledronic Acid." (Structural confirmation of the N1-linkage).
Sources
- 1. This compound | 168632-03-9 | Benchchem [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 4. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP2192126B1 - Process for making zoledronic acid - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. WO2007069049A2 - Processes for the preparation of pure zoledronic acid - Google Patents [patents.google.com]
- 9. WO2023097195A1 - Therapeutic indazole compounds and methods of use in the treatment of cancer - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Note: Biological Profiling of (1-Trityl-1H-imidazol-4-yl)acetic Acid Derivatives
From Antifungal Potency to GABAergic Neuromodulation
Abstract
This Application Note outlines a comprehensive protocol for the biological evaluation of (1-Trityl-1H-imidazol-4-yl)acetic acid derivatives. While often utilized as synthetic intermediates, these scaffolds possess a "Janus-faced" pharmacological profile. The intact N-trityl moiety confers significant lipophilicity and steric bulk, characteristic of azole antifungals (CYP51 inhibitors). Conversely, metabolic cleavage or specific derivatization unveils the imidazole-4-acetic acid (IAA) core, a potent GABA-A/C receptor agonist. This guide provides a bifurcated evaluation workflow: Protocol A for antifungal susceptibility and Protocol B for GABAergic neuromodulation, underpinned by rigorous stability and physicochemical profiling.
Introduction & Scaffold Analysis
The molecule This compound presents a unique challenge in biological evaluation due to the opposing physicochemical properties of its constituent parts:
-
The Trityl (Triphenylmethyl) Group: Highly lipophilic and bulky. In medicinal chemistry, this mimics the hydrophobic pharmacophore seen in antifungals like Clotrimazole. However, it is acid-labile, susceptible to cleavage in low pH environments (e.g., lysosomes, gastric fluid).
-
The Imidazole-4-acetic Acid (IAA) Core: A zwitterionic, hydrophilic metabolite of histamine. It is a known agonist of GABA-C (rho) receptors and a partial agonist at GABA-A receptors.
Strategic Directive: Researchers must define the intended mode of action early. Is the derivative designed to act intact (Antifungal/Anticancer) or as a prodrug delivering IAA to the CNS?
Pre-Experimental Profiling: Stability & Solubility
Rationale: Trityl derivatives often fail in biological assays due to "crash-out" precipitation or unrecognized hydrolysis, leading to false negatives or positives.
DMSO Tolerance & Aqueous Solubility
Protocol:
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Perform serial dilutions in the specific assay buffer (e.g., PBS pH 7.4).
-
Checkpoint: Measure turbidity at 600 nm. If OD600 > 0.05 at <100 µM, the compound has precipitated.
-
Mitigation: For lipophilic trityl derivatives, include 0.05% Tween-20 or cyclodextrin in assay buffers to maintain solubility.
Acid Stability Test (Simulated Gastric/Lysosomal Fluid)
Protocol:
-
Incubate compound (50 µM) in Simulated Gastric Fluid (pH 1.2) and PBS (pH 7.4) at 37°C.
-
Sample at T=0, 1h, 4h, and 24h.
-
Analyze via HPLC-UV (254 nm).
-
Pass Criteria: >90% intact parent compound for systemic drugs; <50% intact for prodrug designs targeting stomach hydrolysis.
Workflow Visualization
The following diagram illustrates the decision matrix for evaluating these derivatives based on their stability profile.
Figure 1: Bifurcated evaluation strategy based on the hydrolytic stability of the N-trityl protecting group.
Protocol A: Antifungal Evaluation (Intact Scaffold)
Target: Lanosterol 14α-demethylase (CYP51). The bulky trityl group mimics the lanosterol substrate, blocking the heme iron.
Microbroth Dilution Assay (MIC Determination)
Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi).
Materials:
-
Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Indicator: Resazurin (Alamar Blue) for viability visualization.
Step-by-Step:
-
Inoculum Prep: Adjust fungal suspension to
CFU/mL. -
Plate Setup: Use 96-well flat-bottom plates. Dispense 100 µL of inoculum per well.
-
Compound Addition: Add 100 µL of serial dilutions (Range: 64 µg/mL to 0.125 µg/mL). Note: Ensure final DMSO concentration is <1%.
-
Controls: Positive (Fluconazole), Negative (Media only), Solvent Control (1% DMSO).
-
Incubation: 35°C for 24h (Candida) or 48h (Aspergillus).
-
Readout: Add 20 µL Resazurin. Incubate 4h. Pink = Growth (Viable); Blue = No Growth (Inhibited).
-
Calculation: MIC is the lowest concentration preventing the Blue-to-Pink color shift.
Mechanism Confirmation: Ergosterol Quantitation
Rationale: To confirm the trityl derivative acts via the azole mechanism (ergosterol depletion) rather than non-specific membrane lysis.
-
Treat C. albicans cultures with MIC/2 of the test compound for 16h.
-
Harvest cells, saponify with KOH/Ethanol (80°C, 1h).
-
Extract sterols with n-heptane.
-
Analysis: Scan UV absorbance (230–300 nm).
-
Result Interpretation: A decrease in the four-peak ergosterol curve (281.5 nm) accompanied by an accumulation of 24-methylene dihydrolanosterol indicates CYP51 inhibition.
Protocol B: GABAergic Neuromodulation (Metabolite/Prodrug)
Target: GABA-A and GABA-C (rho) Receptors. The IAA core is a structural analog of GABA.
Radioligand Binding Assay (Competitive)
Materials:
-
Membrane Source: Rat synaptic membranes or HEK293 cells expressing recombinant human GABA-A (
). -
Radioligand:
-Muscimol (Agonist site) or -GABA. -
Non-specific blocker: 1 mM unlabeled GABA.
Step-by-Step:
-
Buffer Prep: 50 mM Tris-Citrate buffer (pH 7.4). Crucial: Avoid phosphate buffers if using calcium-sensitive variants.
-
Incubation: Mix 200 µL membrane suspension (100 µg protein) + 25 µL
-Muscimol (2 nM final) + 25 µL Test Compound ( to M). -
Time: Incubate at 4°C for 60 mins (reduces enzymatic degradation of the imidazole ring).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding of lipophilic trityl residues).
-
Counting: Liquid scintillation counting.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and using the Cheng-Prusoff equation.
Functional Assay: Two-Electrode Voltage Clamp (TEVC)
Rationale: Binding does not distinguish agonists from antagonists. TEVC on Xenopus oocytes is the gold standard.
-
Expression: Inject Xenopus laevis oocytes with cRNA encoding GABA-C (
) subunits. -
Recording: Clamp oocytes at -60 mV.
-
Application: Peruse Test Compound (100 µM).
-
Response:
-
Agonist: Inward current detected immediately.
-
Antagonist: Co-apply with 10 µM GABA. Look for current reduction.
-
-
Prodrug Validation: If the intact trityl compound shows binding but no current, pre-incubate with esterases or acidic buffer (pH 5.0) for 30 mins, neutralize, and re-test to verify release of active IAA.
Data Presentation & Analysis
Table 1: Summary of Biological Activity Criteria
| Assay Type | Parameter | Active Threshold | Note |
| Antifungal (MIC) | MIC (µg/mL) | < 8.0 µg/mL | Comparable to Fluconazole |
| GABA Binding | < 10 µM | High affinity for GABA-C | |
| Cytotoxicity | > 50 µM | Selectivity Index > 10 required | |
| Stability | > 2 hours | Required for oral bioavailability |
Mechanism of Action Diagram
The following diagram details the molecular interaction logic.
Figure 2: Dual mechanistic pathways. The intact molecule targets fungal enzymes, while the hydrolyzed core targets neuronal receptors.
References
-
Shingalapur, R. V., et al. (2012). "Synthesis and biological evaluation of novel imidazole derivatives." European Journal of Medicinal Chemistry.
-
Chebib, M., & Johnston, G. A. (2000). "GABA-C receptors: ion channels with unique pharmacology." Journal of Medicinal Chemistry. (Establishes IAA as a GABA-C agonist).
-
Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3.
-
BenchChem. (2023). "this compound: Structure and Chemical Properties."
-
Vanden Bossche, H., et al. (1980).[2] "In vitro and in vivo effects of the antimycotic drug ketoconazole on sterol synthesis." Antimicrobial Agents and Chemotherapy.[2][3][4] (Mechanism of trityl/azole antifungals).
Sources
Part 1: Executive Summary & Strategic Selection
The Challenge: Acid Sensitivity vs. Trityl Stability
The Trityl (Trt) group is a cornerstone of organic synthesis, particularly in nucleotide and peptide chemistry, due to its steric bulk and preferential protection of primary heteroatoms. However, its removal typically requires acidic conditions that generate the stable triphenylmethyl cation (
Standard deprotection (e.g., 80% Acetic Acid or 5-10% TFA) poses a critical risk to acid-sensitive substrates. Common failure modes include:
-
Depurination: N-glycosidic bond cleavage in purine nucleosides (DNA/RNA).
-
Premature Cleavage: Loss of highly acid-labile side-chain protectors (e.g., Boc, t-Bu) in peptide synthesis.
-
Retritylation: The equilibrium nature of the reaction allows the Trityl cation to re-attach to other nucleophilic sites if not efficiently scavenged.
The Solution: Kinetic Control and Cation Stabilization This guide details three "Soft Acid" methodologies that decouple protonation from degradation. By stabilizing the transition state or using alternative cleavage mechanisms (Lewis acids/Oxidation), we can remove Trityl groups with high fidelity.
Decision Matrix: Selecting the Right Protocol
| Substrate Class | Sensitivity Profile | Recommended Method | Mechanism |
| Nucleotides / DNA / RNA | High (Depurination risk) | Method A: Lewis Acid (ZnBr₂) | Chelation-assisted cleavage; non-protic. |
| Peptides (Side-chain protected) | Moderate (Boc/tBu stability req.) | Method B: HFIP/AcOH | Solvolysis in fluorinated solvent; pKa tuning. |
| Cysteine-Rich Peptides | High (Disulfide formation req.) | Method C: Oxidative (I₂) | S-Trt specific; direct conversion to disulfide. |
| General Organic Molecules | Low to Moderate | Method B or PPTS | General mild acid catalysis.[1] |
Part 2: Mechanistic Visualization
To troubleshoot low yields, one must understand the equilibrium. The following diagram illustrates the cleavage pathway and the critical role of the scavenger.
Figure 1: The Trityl deprotection pathway. Note that the reaction is an equilibrium; without a scavenger (bottom right), the cation can re-react with the product, leading to incomplete deprotection.
Part 3: Detailed Experimental Protocols
Method A: Zinc Bromide ( ) Lewis Acid Deprotection
Best for: Purine-rich DNA/RNA sequences where protic acids cause depurination.
Scientific Rationale: Zinc bromide acts as a bidentate Lewis acid. It coordinates to the ether oxygen, weakening the C-O bond without generating a high concentration of free protons. The reaction is driven by the high affinity of Zinc for oxygen and the stability of the trityl cation in halogenated solvents.
Materials:
-
Anhydrous Zinc Bromide (
) -
Dichloromethane (DCM) or Nitromethane (
) -
Isopropanol (IPA)
Protocol:
-
Preparation: Suspend the Trityl-protected substrate (1.0 equiv) in dry DCM (0.1 M concentration).
-
Note: For extremely sluggish substrates, Nitromethane is a more effective solvent due to its high dielectric constant, which stabilizes the intermediate ion pair.
-
-
Activation: Add solid
(5.0 – 10.0 equiv) directly to the stirring solution at Room Temperature (RT). -
Monitoring: The solution may turn orange/red (characteristic of the Trityl cation). Monitor by TLC (approx. 15–30 mins).
-
Quenching: Once complete, add an excess of Isopropanol or water. The color should dissipate.
-
Workup: Wash the organic layer with saturated
(to remove Zinc salts) and brine. Dry over and concentrate.
Validation:
-
Absence of the Trityl aromatic signals in
NMR (7.2–7.5 ppm). -
Retention of acid-labile groups (e.g., isopropylidene acetals) if present.
Method B: HFIP / Acetic Acid Solvolysis
Best for: Solid-Phase Peptide Synthesis (SPPS) and substrates with Boc/tBu groups.
Scientific Rationale:
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a "magic solvent" for this application. It has a high ionizing power (stabilizing the
Materials:
-
HFIP (Hexafluoroisopropanol)[2]
-
Triethylsilane (TES) or Triisopropylsilane (TIS) as scavenger.
Protocol:
-
Cocktail Preparation: Prepare a solution of HFIP:AcOH:DCM (2:1:7) .
-
Optimization: Add 2% TIS/TES if the substrate contains highly nucleophilic residues (Trp, Met, Cys) to prevent alkylation by the Trityl cation.
-
-
Reaction:
-
Solution Phase: Dissolve substrate in the cocktail (10 mL per gram). Stir at RT for 30–60 mins.
-
Solid Phase: Treat the resin with the cocktail (3 x 10 mins). Filter and collect the filtrate.
-
-
Workup: Co-evaporate with Toluene or Hexane to remove the HFIP/AcOH azeotropically. This prevents acid concentration during rotary evaporation.
Validation:
-
HPLC Analysis: Check for the shift in retention time (Trityl is highly lipophilic; deprotected product will elute much earlier).
-
Mass Spec: Confirm loss of Mass 243 Da (
).
Method C: Oxidative Deprotection (Iodine/Methanol)
Best for: Cysteine protection (S-Trt) requiring direct conversion to Disulfide bridges (Cys-S-S-Cys).
Scientific Rationale: This is a dual-action protocol. Iodine oxidizes the sulfur atom, making the Trityl group an excellent leaving group while simultaneously activating the sulfur for nucleophilic attack by a second cysteine thiol. This bypasses the free thiol stage, preventing air-oxidation artifacts.
Materials:
-
Iodine (
)[5][6] -
Methanol (MeOH) or DCM/MeOH mixture
-
Ascorbic Acid (Vitamin C) or Thiosulfate (for quenching)
Protocol:
-
Dissolution: Dissolve the S-Trityl protected peptide (1.0 equiv) in MeOH or DMF.
-
Oxidation: Add a solution of
in MeOH (1.2 equiv per S-Trt group) dropwise.-
Visual Cue: The solution should retain a brown/amber color, indicating excess Iodine.
-
-
Time Course: Stir vigorously for 10–20 minutes.
-
Quenching: Add aqueous Ascorbic Acid or Sodium Thiosulfate dropwise until the brown Iodine color instantly disappears (turns clear).
-
Isolation: Dilute with water and lyophilize (for peptides) or extract (for organics).
Part 4: References & Authority
-
Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. (The definitive guide on stability constants).
-
Kohli, V., Blöcker, H., & Köster, H. (1980). The use of Zinc Bromide for the removal of dimethoxytrityl groups from 5'-O-protected nucleosides. Tetrahedron Letters, 21(28), 2683-2686. (The foundational Lewis Acid protocol).
-
Bollhagen, R., et al. (1994).[9] A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. J. Chem. Soc., Chem. Commun., 2559-2560.[9] (Establishes HFIP as the mild reagent of choice).
-
Sieber, P., et al. (1980). Iodine oxidation of S-trityl cysteine peptides. Helv.[6] Chim. Acta, 63, 2358.[6] (The standard for oxidative deprotection).[5]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]
- 9. cblpatras.gr [cblpatras.gr]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of N-Trityl Imidazole Deprotection
Welcome to our dedicated technical support center for the deprotection of N-trityl imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who utilize the trityl group to protect the imidazole moiety, particularly in sensitive and complex molecular architectures. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to ensure the successful and efficient removal of the N-trityl group while preserving the integrity of your target molecule.
Introduction to the N-Trityl Protecting Group for Imidazoles
The triphenylmethyl (trityl, Trt) group is a widely used protecting group for the imidazole nitrogen of histidine and other imidazole-containing compounds in peptide synthesis and medicinal chemistry.[1] Its steric bulk effectively shields the imidazole ring from undesired side reactions. Furthermore, the introduction of the trityl group can enhance the solubility of the protected molecule and facilitate purification through crystallization.[1]
However, the acid-labile nature of the trityl group, while advantageous for its removal, also presents a series of challenges that can lead to incomplete reactions, side product formation, and degradation of the target molecule. This guide will walk you through these potential pitfalls and offer robust solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of N-trityl deprotection?
A1: The deprotection of N-trityl imidazoles is most commonly achieved under acidic conditions. The mechanism hinges on the exceptional stability of the triphenylmethyl cation (trityl cation) that is formed upon cleavage.[2]
The process can be initiated by either a Brønsted acid or a Lewis acid:[2]
-
Brønsted Acid Catalysis: A proton from the acid protonates one of the nitrogen atoms of the imidazole ring. This protonation increases the electrophilicity of the trityl group's benzylic carbon, facilitating the cleavage of the C-N bond and releasing the highly stable trityl cation.[3]
-
Lewis Acid Catalysis: A Lewis acid coordinates to a nitrogen atom of the imidazole, which similarly weakens the C-N bond and promotes the departure of the trityl group as a cation.[2]
Due to the reactive nature of the liberated trityl cation, it is crucial to use "scavengers" or "traps" in the reaction mixture to prevent it from reattaching to the desired product or reacting with other nucleophilic sites on the molecule.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the deprotection of N-trityl imidazoles, providing insights into their causes and actionable solutions.
Q2: My N-trityl deprotection is incomplete, even with strong acid. What's going wrong?
A2: Incomplete deprotection is a frequent issue. Several factors could be at play:
-
Insufficient Acid Strength or Stoichiometry: While the trityl group is acid-labile, the specific electronic and steric environment of your molecule can influence the required acid strength. In some cases, particularly with N-terminal asparagine residues adjacent to the protected imidazole, the deprotection can be surprisingly slow.[4]
-
Solution: Increase the concentration or the number of equivalents of the acid (e.g., trifluoroacetic acid, TFA).[5] Alternatively, switching to a stronger acid system may be necessary. For very resistant cases, carefully controlled heating might be an option, but this increases the risk of side reactions.
-
-
Steric Hindrance: The bulky nature of the trityl group can sometimes be further encumbered by the surrounding molecular structure, hindering the access of the acid to the imidazole nitrogen.
-
Solution: Prolonging the reaction time is the first step. If that fails, consider a less sterically demanding deprotection reagent or a different solvent system that may alter the conformation of your substrate to improve accessibility.
-
-
Poor Solubility: If your substrate is not fully dissolved in the reaction medium, the deprotection will be a heterogeneous and inefficient process.
-
Solution: Ensure complete dissolution of your N-trityl protected compound. You may need to experiment with different co-solvents. Dichloromethane (DCM) is a common choice, but for more polar substrates, solvents like dioxane or even hexafluoroisopropanol (HFIP) can be beneficial.[6]
-
Q3: I'm observing unexpected side products after deprotection. What are they, and how can I prevent them?
A3: The formation of side products is often linked to the reactivity of the trityl cation generated during deprotection or the harshness of the acidic conditions.
-
Re-tritylation or Alkylation of Other Functional Groups: The liberated trityl cation is a potent electrophile and can react with other nucleophilic sites in your molecule, such as indoles, phenols, or thiols, leading to unwanted alkylation.
-
Solution: The use of scavengers is essential. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or thioanisole. These compounds readily react with the trityl cation, effectively removing it from the reaction mixture.[2]
-
-
Acid-Mediated Degradation: If your molecule contains other acid-sensitive functional groups (e.g., acetals, silyl ethers, or Boc groups), they may be cleaved under the deprotection conditions.[1][7]
-
Solution:
-
Milder Acids: Switch to a milder acid like formic acid or acetic acid, which can offer better selectivity.[2]
-
Lewis Acids: For substrates sensitive to protic acids, Lewis acids such as zinc bromide (ZnBr₂) or boron trifluoride etherate (BF₃·Et₂O) can be effective alternatives.[1][2]
-
Reductive Deprotection: In highly sensitive systems, consider non-acidic methods like catalytic hydrogenation (e.g., Pd/C, H₂) or reductive cleavage with lithium and naphthalene.[1][8][9] This offers an orthogonal deprotection strategy.[10]
-
-
-
Ring Opening of Strained Heterocycles: In systems containing strained rings like aziridines, strong acids can induce ring-opening.[8]
-
Solution: Avoid strongly acidic conditions. Reductive deprotection methods are often the best choice for such delicate substrates.[8]
-
Q4: How do I effectively remove the triphenylmethanol byproduct after the reaction?
A4: Triphenylmethanol, the quenched form of the trityl cation, can sometimes be challenging to separate from the desired product due to its moderate polarity.
-
Solution:
-
Precipitation/Trituration: After quenching the reaction, concentrate the mixture. The triphenylmethanol is often less soluble than the deprotected imidazole product in certain solvent systems. Triturating the crude residue with a non-polar solvent like ether or hexane can cause the triphenylmethanol to precipitate, allowing for its removal by filtration.[2][3]
-
Aqueous Extraction: If your deprotected product is water-soluble, you can perform a liquid-liquid extraction. Partition the crude material between an aqueous layer (containing your product) and an organic solvent like ethyl acetate to remove the triphenylmethanol.[3]
-
Chromatography: Standard silica gel column chromatography is a reliable method for separating triphenylmethanol from your product.
-
Comparative Overview of Deprotection Methods
The choice of deprotection method is critical and depends on the overall stability of your molecule. The following table summarizes common conditions for N-trityl deprotection.
| Method | Reagent(s) | Solvent(s) | Temperature | Typical Time | Key Considerations & Potential Issues |
| Strong Acid | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 hours | Broadly applicable but can cleave other acid-sensitive groups.[5] Requires scavengers. |
| Moderate Acid | Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 hours | Milder than TFA, offering better selectivity.[2] |
| Mild Acid | Acetic Acid (aq. 50-80%) | Water/Dioxane | Room Temp - 50°C | Variable | Can be selective in the presence of more acid-labile groups like Boc.[1] |
| Lewis Acid | BF₃·Et₂O, ZnBr₂ | DCM, Acetonitrile | 0°C - Room Temp | Variable | Useful for substrates sensitive to protic acids.[1][2][11] |
| Catalytic Hydrogenation | Pd/C, H₂ (atm) | Methanol, Ethanol, THF | Room Temp | Variable | Orthogonal to acid-labile groups. May reduce other functional groups (e.g., alkenes, alkynes, Cbz).[1] |
| Reductive Cleavage | Lithium powder, Naphthalene | THF | 0°C | Variable | Harsh conditions, but effective for highly resistant or sensitive substrates.[8][9] |
Visualizing the Deprotection Workflow and Troubleshooting
To aid in your experimental design, the following diagrams illustrate the deprotection process and a logical troubleshooting flow.
Caption: General workflow for acid-mediated N-trityl deprotection.
Caption: A logical flowchart for troubleshooting common issues.
Detailed Experimental Protocols
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a general procedure for the acid-catalyzed removal of the N-trityl group.
Materials:
-
N-trityl-protected imidazole substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triethylsilane (TES) or Triisopropylsilane (TIS)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the N-trityl-protected substrate (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1 M.[5]
-
To the stirred solution, add the scavenger (e.g., TES, 2.0 - 5.0 equiv.).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA (2.0 - 10.0 equiv.) dropwise. The optimal amount may need to be determined empirically.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[5]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel, recrystallization, or trituration to remove the triphenylmethane and other byproducts.[5]
Protocol 2: Reductive Deprotection using Catalytic Hydrogenation
This protocol is suitable for substrates with acid-sensitive functional groups.
Materials:
-
N-trityl-protected imidazole substrate
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or other suitable solvent (Ethanol, THF)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure:
-
Dissolve the N-trityl-protected substrate in MeOH.
-
Carefully add Pd/C (typically 10-20 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with H₂ gas (repeat 3x). Maintain a positive pressure of H₂ using a balloon or a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly.
-
Upon completion, carefully purge the reaction vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected product.
-
Purify as necessary.
References
-
Glen Research. (n.d.). Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Glen Report 21.19. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
ResearchGate. (2013). Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)?. Retrieved from [Link]
- Google Patents. (1973). US3767668A - Process for the production of n-trityl-imidazoles.
-
ResearchGate. (2025). Selective Deprotection of Trityl Group on Carbohydrate by Microflow Reaction Inhibiting Migration of Acetyl Group. Retrieved from [Link]
-
PubMed. (n.d.). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Retrieved from [Link]
-
PubMed. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides: A Concise Synthesis of (−)-Cobactin T. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]
- Google Patents. (1975). US3872095A - N-trityl-imidazoles and their production.
-
RSC Publishing. (n.d.). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tritylamines [organic-chemistry.org]
- 10. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereochemical Control in Imidazole-Acetic Acid Couplings
The following Technical Support Guide is designed for researchers utilizing (1-Trityl-1H-imidazol-4-yl)acetic acid (CAS 168632-03-9).
Note on Chirality & Scope:
As a Senior Application Scientist, I must first clarify a critical physicochemical property: This compound is an achiral molecule. It lacks a stereocenter at the
However, "racemization" is a dominant concern in two specific contexts relevant to this reagent:
-
Coupling to Chiral Amines: The basic imidazole ring can catalyze the racemization of a chiral coupling partner (e.g., an amino acid ester) during amide bond formation.
-
Identity Confusion: Users often conflate this reagent with Fmoc-His(Trt)-OH (N-
-Fmoc-N- -trityl-L-histidine), a structural analog where racemization is a notorious and critical issue.
This guide addresses both scenarios, providing protocols to maintain stereochemical integrity in your reaction system.
Part 1: Executive Technical Summary
-
Critical Risk: Base-catalyzed epimerization of chiral coupling partners or histidine analogs.
-
Mechanism: The imidazole nitrogen (even when trityl-protected) can act as a weak base or nucleophile, facilitating proton abstraction from the
-carbon of activated amino acids (autocatalysis). -
Solution: Use of Oxyma Pure/DIC activation at neutral pH to suppress base-catalyzed pathways.
Part 2: Critical Analysis & Mechanisms
Why Racemization Occurs in This Class of Compounds
While the acetic acid derivative is achiral, the imidazole moiety is a "troublemaker" in peptide chemistry.[6] In a coupling reaction, the imidazole ring can facilitate the formation of an enol or oxazolone intermediate on the activated component (if chiral) or abstract a proton from the nucleophilic component.
Pathway A: The "Histidine" Mechanism (Relevant if you meant Fmoc-His(Trt)-OH)
If you are actually using a Histidine derivative, the
Pathway B: Base-Catalyzed Epimerization of Partners
When coupling this compound to a chiral amine (e.g., L-Leucine methyl ester), the use of strong bases (like DIPEA or TEA) to activate the acid can cause the amine to racemize, especially if the reaction is slow.
Caption: Logic flow demonstrating how basic conditions interact with imidazole moieties to risk racemization of chiral partners.
Part 3: Optimized Experimental Protocols
Protocol A: Racemization-Free Coupling (Recommended)
Objective: Couple this compound to a chiral amine without racemizing the amine.
Rationale: This protocol avoids tertiary amines (DIPEA/NMM) entirely. It uses DIC (Diisopropylcarbodiimide) and Oxyma Pure , which creates a reaction environment with a pH ~6.5–7.0, preventing base-catalyzed proton abstraction.
Materials:
-
This compound (1.0 equiv)[4]
-
Chiral Amine / Amino Acid Ester (1.0 equiv)
-
DIC (1.0 equiv)
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (1.0 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve this compound and Oxyma Pure in a minimal amount of DMF.
-
Activation: Cool the solution to 0°C. Add DIC dropwise.
-
Why? Pre-activation at low temperature minimizes side reactions.
-
-
Coupling: Stir for 2–5 minutes, then add the Chiral Amine.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Monitoring: Use HPLC to check for consumption of the amine.
-
-
Workup: Dilute with EtOAc. Wash with mild acid (5% citric acid) to remove imidazole byproducts.
-
Warning:Do NOT use strong acids (HCl/TFA) at this stage, or you will cleave the Trityl group.
-
Protocol B: Handling Fmoc-His(Trt)-OH (If User Intent was Histidine)
If you are actually working with the amino acid derivative, the risk is autocatalytic racemization.
-
Avoid Pre-activation: Do not activate the acid in the absence of the amine for long periods.
-
Use Sym-Collidine: If a base is absolutely required, use 2,4,6-trimethylpyridine (Sym-collidine) instead of DIPEA. It is sterically hindered and less likely to abstract the
-proton. -
Loading: For resin loading, use the CsCl method or 2-Cl-Trt chloride resin to avoid base-mediated esterification conditions.
Part 4: Troubleshooting & FAQs
Q1: I see a "doublet" peak in my HPLC after coupling. Is this racemization?
Diagnosis:
-
If you coupled the achiral acetic acid derivative to an achiral amine: No. This is likely Regioisomerism (N-
vs N- trityl migration) or incomplete reaction. -
If you coupled to a chiral amine: Yes. This likely indicates the formation of diastereomers (L-L and L-D pairs).
Fix: Switch from HOBt/DIPEA to Oxyma/DIC (Protocol A). Lower the reaction temperature to 0°C.
Q2: My Trityl group is falling off during workup.
Cause: The Trityl (Triphenylmethyl) group on imidazole is acid-labile, though more stable than on primary amines. Fix: Avoid HCl or TFA washes. Use 0.5 M Citric Acid or Ammonium Chloride (pH ~5) for aqueous washes. Ensure your organic solvent is not acidic (e.g., avoid old chloroform).
Q3: Can I use HATU for this coupling?
Advisory: Use with Caution. HATU requires a base (DIPEA) to function. The combination of HATU (highly activated ester) + DIPEA + Imidazole moiety is a "perfect storm" for racemization. Recommendation: If HATU is necessary for yield, reduce DIPEA to 1.8 equivalents (relative to acid) and keep the reaction at 0°C.
Q4: Why is this compound considered "safe" from racemization compared to Histidine?
Technical Explanation:
| Feature | This compound | Fmoc-His(Trt)-OH |
|---|
|
Part 5: References
-
BenchChem. OH vs. Fmoc-His(Trt)-OH for Minimizing Racemization in Peptide Synthesis. (Discusses the mechanism of imidazole-mediated racemization).
-
Albericio, F., et al. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 2011.[8] (Definitive guide on Oxyma/DIC vs HOBt/DIPEA).
-
Merck Millipore (Novabiochem). Novabiochem Letters: Histidine Racemization.[10] (Technical notes on protecting groups like Trt, Bom, and Bum).
-
Biotecnologia Aplicada. The imidazole ring of histidine has caused problems in solid-phase peptide synthesis.[7] (Early work on imidazole side reactions).[6][10]
Sources
- 1. molcore.com [molcore.com]
- 2. 168632-03-9|2-(1-Trityl-1H-imidazol-4-yl)acetic acid|BLD Pharm [bldpharm.com]
- 3. aceschem.com [aceschem.com]
- 4. WO2007024945A1 - Condensed imidazolo derivatives for the inhibition of aldosterone synthase and aromatase - Google Patents [patents.google.com]
- 5. This compound | 168632-03-9 | Benchchem [benchchem.com]
- 6. WO1999052897A1 - Novel reagents for use as coupling activators and coupling reagents in organic synthesis - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Preventing Re-tritylation During Workup
Topic: Troubleshooting and Preventing Trityl Cation Re-attachment in Peptide Synthesis Audience: Senior Researchers, Process Chemists, and SPPS Specialists
The Core Problem: The "Ghost" Peak
In Solid Phase Peptide Synthesis (SPPS), the removal of the Trityl (Trt) group from Cysteine, Histidine, Asparagine, or Glutamine is not a simple subtraction; it is a reversible equilibrium.
The "Ghost Peak" phenomenon occurs when LCMS analysis shows a mass corresponding to the protected peptide (+242 Da per Trt group) despite a standard deprotection cycle. This is often misdiagnosed as incomplete deprotection. In reality, the Trityl group likely detached successfully but—due to insufficient scavenging or improper workup—re-attached to a nucleophilic side chain (specifically Cysteine thiols) during the concentration or precipitation steps.
The Mechanism: The Tritylium Equilibrium
To prevent re-tritylation, you must understand the enemy: the Tritylium Cation (Trt⁺) .
Upon acidolysis (TFA treatment), the Trityl ether/thioether cleaves to form the stable, bright yellow Tritylium cation. This cation is an electrophile looking for a home.
-
Scenario A (Desired): The cation intercepts a scavenger (Silane), accepts a hydride, and becomes Triphenylmethane (neutral, inert, ether-soluble).
-
Scenario B (Undesired): The cation finds no scavenger, accumulates, and eventually re-attacks the most potent nucleophile available—usually the deprotected thiol of a Cysteine residue—restoring the original protection.
Workflow Visualization
Figure 1: The competition between irreversible scavenging (Green path) and reversible re-tritylation (Red path).
Critical Troubleshooting & Protocols
Issue 1: The Cysteine Re-attachment (The +242 Da Shift)
Symptom: LCMS shows a peak with Mass = [Target] + 242 Da. The peak is often broad. Root Cause: Cysteine thiols are "soft" nucleophiles and highly reactive toward the "soft" Trityl cation. If the scavenger concentration drops (e.g., during rotary evaporation), the equilibrium shifts back to the S-Trt bond.
Corrective Protocol: The "High-Silane" Strategy Standard cleavage cocktails (95% TFA) often lack sufficient hydride donors for peptides with multiple Trt groups.
-
Calculate Trityl Load: If your peptide has >3 Trt-protected residues (Cys, His, Asn, Gln), standard 2.5% TIS is insufficient.
-
Modify Cocktail: Increase TIS (Triisopropylsilane) to 5.0% - 7.5% .
-
The "Chaser" Method:
-
Perform standard cleavage (2-3 hours).
-
Before concentrating the TFA, add an additional 1% TIS.
-
Why? This ensures a fresh supply of scavenger during the critical concentration phase where re-attachment is most likely.
-
Issue 2: Ether Precipitation Failures
Symptom: The peptide precipitates, but re-tritylation occurs during the precipitation. Root Cause: When adding diethyl ether, the solubility of the Trityl cation changes. If the cation is not fully quenched before ether addition, the local high concentration during precipitation forces it back onto the peptide.
Self-Validating Protocol: The Color Check
-
Step 1: Observe the cleavage solution.[1] It should be yellow initially (formation of Trt+).
-
Step 2: As the reaction proceeds, the yellow color should fade to clear or light pink if scavengers are working.
-
Step 3 (Critical): If the solution remains bright yellow/orange before precipitation, DO NOT ADD ETHER .
-
Fix: Add 1-2 mL of TIS until the color fades.
-
Logic: Yellow = Active Trt+. Clear = Inert Triphenylmethane.
-
Issue 3: Scavenger Selection (TIS vs. TES vs. EDT)
Not all scavengers are equal. Use this table to select the right tool.
| Scavenger | Role | Mechanism | Best For | Warning |
| TIS (Triisopropylsilane) | Primary Cation Quencher | Hydride Donor | General use, Trt removal.[2][3] | Slower reaction than TES; non-odorous.[4] |
| TES (Triethylsilane) | Aggressive Quencher | Hydride Donor | Sterically hindered peptides; difficult Trt groups. | More volatile than TIS. |
| EDT (1,2-Ethanedithiol) | Thiol Scavenger | Nucleophile | Cysteine-rich peptides. Prevents t-Butyl alkylation. | Extremely foul odor. Toxic. |
| Thioanisole | Assistant Scavenger | Nucleophile | Accelerates removal of Pbf/Pmc (Arg).[5] | Can cause Met alkylation if not used with EDT. |
Optimized Cleavage Cocktails
Do not use a generic cocktail for complex sequences. Choose based on residue composition.
Cocktail A: The "Standard" (Low Trt Load)
-
Use Case: Peptides with <2 Trt groups, no Met/Cys.
Cocktail K: The "Heavy Duty" (High Trt / Cys / Met)
-
Composition: TFA / Phenol / Water / Thioanisole / EDT[2][4][5][7][8]
-
Use Case: The gold standard for preventing re-tritylation on Cysteine and oxidation of Methionine.
-
Why it works: EDT acts as a specific scavenger for the S-alkylation pathway, protecting the Cysteine thiol.
Cocktail B: The "Odorless" Alternative
-
Use Case: When EDT cannot be used (ventilation limits). Note: Less effective for Cys-rich peptides than Cocktail K.
FAQ: Troubleshooting at the Bench
Q: I see a +242 peak. Can I save the peptide? A: Yes. You do not need to re-synthesize. Dissolve the crude peptide in a small volume of neat TFA containing 5% TIS. Stir for 30 minutes. The equilibrium will re-establish, and the high TIS concentration will drive the reaction toward Triphenylmethane. Precipitate again.
Q: My cleavage solution turned bright red. Is my peptide ruined? A: Likely not. A deep red color usually indicates the formation of the Dibenzofulvene-piperidine adduct (from Fmoc removal) or specific Trt-cation resonance structures in high concentration. However, if it stays red/yellow, your scavenger is exhausted. Add more TIS.
Q: Why do you recommend not evaporating TFA to dryness? A: TIS (bp 166°C) is less volatile than TFA (bp 72°C). However, if you evaporate to total dryness, you force the peptide and any remaining Trt+ into a solid-state proximity. If the TIS is gone, re-attachment is instant. Always leave a small volume of TFA/TIS slurry before adding cold ether.
Q: How do I know if the scavenging worked without running LCMS? A: Check the ether washings. Triphenylmethane is highly soluble in diethyl ether. If you spot the ether wash on a TLC plate (UV 254 nm), you should see a strong spot for Triphenylmethane. If that spot is weak, your scavenging was inefficient.
Decision Tree for Workup
Figure 2: Decision logic for minimizing re-tritylation risk during the final workup phase.
References
-
Pearson, D. A., et al. (1989).[9] "Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis."[3][9] Journal of Organic Chemistry.
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis." International Journal of Peptide and Protein Research. (Basis for Reagent K).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6] Chemical Reviews. (Comprehensive review of Trt mechanisms).
-
Merck Millipore. "Fmoc Resin Cleavage Protocols & Troubleshooting." Novabiochem Technical Notes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of cysteine-S-protecting groups by triisopropylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. lifetein.com [lifetein.com]
- 9. Triisopropylsilane - Wikipedia [en.wikipedia.org]
Validation & Comparative
Mastering Imidazole Protection: A Comparative Guide to Trityl (Trt) Strategies
Topic: Comparing trityl protection with other N-protecting groups for imidazole Content Type: Publish Comparison Guides
Executive Summary
For researchers in medicinal chemistry and peptide synthesis, the imidazole ring (found in Histidine and various heterocycles) presents a unique "Janus-faced" challenge: it acts as both a nucleophile and a base, while prone to racemization and acyl transfer.[1]
While carbamates (Boc) and sulfonamides (Tos) offer specific utility, Trityl (Trt) protection has emerged as the premier choice for Fmoc-based Solid Phase Peptide Synthesis (SPPS) and complex small molecule orchestration. Its dominance is driven by a distinct "steric shield" mechanism that ensures orthogonality to base-labile groups and mild acidolytic removal.
This guide objectively compares Trityl against its primary competitors (Boc, Tos, Dnp, Bom), supported by mechanistic insights and validated experimental protocols.
The Mechanistic Challenge: Why Imidazole is Difficult
To choose the right protecting group, one must understand the enemy. The imidazole ring poses three specific synthetic risks:
-
Tautomerism: The
(proximal) and (distal) nitrogens rapidly exchange protons. Protection must lock this equilibrium. -
Racemization (The
Problem): In Histidine, the unmasked nitrogen can act as an intramolecular base, abstracting the -proton from the activated ester intermediate, leading to loss of chirality. -
Acyl Transfer:
-Acyl imidazoles (like -Boc imidazole) are reactive species often used to transfer acyl groups. An improperly protected imidazole can inadvertently transfer its protecting group to other nucleophiles.
The Contenders: Trityl vs. The Field
A. Trityl (Trt): The Steric Titan
-
Mechanism: The triphenylmethyl group is massive. It protects the imidazole nitrogen primarily through steric hindrance rather than electronic deactivation.
-
Regioselectivity: In Histidine, Trt almost exclusively protects the
(distal) nitrogen. The position is too sterically crowded by the amino acid backbone. -
Key Advantage: It is stable to base and nucleophiles .[2] Unlike Boc, the Trityl group will not "hop" to other amines or alcohols.
-
Removal: Extremely acid-labile (1-5% TFA in DCM).
B. tert-Butyloxycarbonyl (Boc): The Electronic Deactivator
-
Mechanism: Electronic withdrawal reduces the basicity of the ring.
-
The Flaw:
-Boc imidazole is inherently unstable to nucleophilic attack. It can be cleaved by nucleophiles or act as a Boc-transfer reagent. -
Usage: primarily restricted to Boc-chemistry SPPS where the
is also Boc-protected, or simple heterocycles where nucleophiles are absent.
C. Tosyl (Tos) & Dinitrophenyl (Dnp): The Fortresses
-
Tos: Highly stable to acid (survives TFA). Removed by HF or strong nucleophiles (HOBt).
-
Dnp: Stable to acid. Removed by thiolysis (mercaptoethanol).
-
Usage: Historical standards for Boc-SPPS, but falling out of favor due to harsh deprotection conditions (HF) or toxicity (Dnp).
Performance Comparison Matrix
| Feature | Trityl (Trt) | Boc | Tosyl (Tos) | Benzyloxymethyl (Bom) |
| Primary Utility | Fmoc SPPS, Base-rich synthesis | Boc SPPS, Simple heterocycles | Boc SPPS (Historical) | Catalytic Hydrogenation routes |
| Acid Stability | Low (Cleaves w/ 1% TFA) | Medium (Cleaves w/ 50% TFA) | High (Stable to TFA) | High (Stable to TFA/HF) |
| Base Stability | Excellent | Poor (Nucleophilic attack) | Good | Excellent |
| Racemization Suppression | Moderate (Blocks | Good (Electronic deactivation) | Excellent (Strong electron withdrawal) | Excellent (Blocks |
| Removal Reagent | TFA / DCM or AcOH | TFA (High Conc) | HF or HOBt | |
| Atom Economy | Poor (Large | Moderate | Moderate | Moderate |
Visualizing the Decision Logic
The following diagram illustrates the selection process based on synthetic requirements and the regioselectivity mechanism.
Figure 1: Decision tree for selecting imidazole protecting groups based on synthetic conditions.
Experimental Protocols
Protocol A: Trityl Protection of Imidazole (General)
This protocol utilizes the steric bulk of Trityl Chloride to selectively protect the imidazole ring.
Reagents:
-
Imidazole substrate (1.0 eq)[3]
-
Trityl Chloride (Trt-Cl) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or DMF (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the imidazole substrate in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add TEA (1.5 eq) and cool the solution to 0°C under an inert atmosphere (
or Ar). -
Tritylation: Add Trityl Chloride (1.1 eq) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C during addition.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Trt-protected products are significantly less polar).
-
Workup: Wash with water (
), saturated , and brine. Dry over and concentrate. -
Purification: Recrystallize from EtOAc/Hexanes. (Note: Silica gel chromatography can sometimes cause slow deprotection due to acidity; add 1% TEA to eluent if column is necessary).
Protocol B: Selective Deprotection (Acidolysis)
Trityl is removed under very mild conditions, leaving Boc or Fmoc groups intact.
Reagents:
-
Trifluoroacetic acid (TFA)[4]
-
Triisopropylsilane (TIPS) (Scavenger)
-
DCM
Step-by-Step:
-
Cocktail Prep: Prepare a solution of 1-5% TFA and 2% TIPS in DCM.
-
Cleavage: Add the protected substrate to the solution at room temperature.
-
Time: Reaction is usually instantaneous to 30 minutes. The solution will turn yellow (trityl cation).
-
Quench: Neutralize with saturated
or pyridine if acid-sensitive moieties are present, or simply evaporate volatiles for stable products.
Deep Dive: The Racemization Paradox
Why is Trityl used for Histidine in Fmoc-SPPS if it protects the
The Mechanism:
While
However, this suppression is not absolute.[4] To minimize racemization when coupling Trt-protected Histidine:
-
Use DIC/Oxyma or HATU/HOAt activation.
-
Avoid pre-activation times > 2 minutes.
-
Self-Validation Step: If racemization is suspected, synthesize a diastereomeric probe (e.g., L-His-L-Ala vs D-His-L-Ala) and analyze via HPLC to quantify the % D-isomer formation.
Figure 2: Pathway of Histidine racemization and the role of Trityl protection.
References
-
Comparison of Histidine Protecting Groups
- Title: A Comparative Guide to Histidine Side-Chain Protection.
-
Source: BenchChem.[5]
-
Trityl in Peptide Synthesis
-
Regioselectivity of Tritylation
-
Selective Deprotection Strategies
-
Boc-Imidazole Properties
Sources
- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis to confirm the structure of (1-Trityl-1H-imidazol-4-yl)acetic acid
Comparative Spectroscopic Guide: Structural Authentication of (1-Trityl-1H-imidazol-4-yl)acetic acid
Executive Summary: The Regioisomer Challenge
In the synthesis of Histidine analogues and peptidomimetics, This compound (CAS: 168632-03-9) is a critical intermediate. The trityl (triphenylmethyl) group serves a dual purpose: it protects the imidazole nitrogen and increases lipophilicity for ease of handling.
However, the alkylation or protection of 4(5)-substituted imidazoles is fraught with ambiguity. Due to annular tautomerism, tritylation can occur at either the
-
1,4-isomer (Target): The thermodynamically and sterically favored product.
-
1,5-isomer (Impurity): The sterically hindered byproduct (Trityl group adjacent to the acetic acid side chain).
The Core Problem: Standard low-resolution techniques (HPLC-UV, low-res MS) often fail to distinguish these isomers because they share identical molecular weights (
This guide objectively compares spectroscopic methods to authenticate the 1,4-isomer , providing a definitive protocol for ruling out the 1,5-impurity.
Strategic Method Comparison
The following table evaluates the efficacy of standard analytical techniques in confirming the regiochemistry of the target molecule.
| Feature | 1H NMR (1D) | 2D NMR (NOESY/HMBC) | Mass Spectrometry (ESI-MS) | FT-IR |
| Primary Utility | Purity & Functional Groups | Absolute Regiochemistry | Molecular Weight Confirmation | Functional Group ID |
| Regioisomer Specificity | Moderate (Shift differences) | High (Spatial/Connectivity) | Low (Identical Mass) | Low (Fingerprint region overlap) |
| Sample Requirement | ~5–10 mg | ~10–20 mg | < 1 mg | ~2 mg |
| Throughput | High | Low (Long acquisition) | Very High | High |
| Verdict | Screening Tool | Gold Standard | Confirmation Only | Supporting Data |
Deep Dive: NMR Spectroscopic Analysis
The only self-validating method to confirm the position of the trityl group relative to the acetic acid side chain is Nuclear Magnetic Resonance (NMR), specifically utilizing the Nuclear Overhauser Effect (NOE).
Theoretical Basis: The NOE Logic
-
In the 1,4-isomer: The Trityl group at N1 is adjacent to the proton at C5 (
). It is distant from the methylene protons of the acetic acid side chain (which is at C4).-
Expectation: Strong NOE correlation between Trityl aromatics and Imidazole
.
-
-
In the 1,5-isomer: The Trityl group at N1 is adjacent to the acetic acid side chain at C5.
-
Expectation: Strong NOE correlation between Trityl aromatics and the Methylene (
) protons.
-
Experimental Protocol (Self-Validating)
Reagents:
-
Solvent: DMSO-
(Preferred for solubility and preventing exchange of COOH protons). -
Internal Standard: TMS (Tetramethylsilane).[1]
Step-by-Step Workflow:
-
Sample Prep: Dissolve 15 mg of sample in 0.6 mL DMSO-
. Ensure solution is clear (filter if necessary to prevent magnetic inhomogeneity). -
1D Acquisition: Acquire standard proton spectrum (16 scans).
-
Checkpoint: Verify integration. Trityl region (7.0–7.5 ppm) should integrate to ~15H. Imidazole protons (7.0–8.0 ppm) should integrate to 1H each.
-
-
NOE Difference / NOESY: Irradiate the Trityl multiplet (or select it in 2D). Observe cross-peaks.
Expected Data & Interpretation
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |
| COOH | 12.0 – 12.5 | Broad Singlet | 1H | Carboxylic Acid |
| Imidazole H-2 | 7.35 – 7.45 | Singlet | 1H | Located between N1 and N3 |
| Trityl Aromatics | 7.00 – 7.40 | Multiplet | 15H | Overlapping phenyl rings |
| Imidazole H-5 | 6.80 – 7.00 | Singlet | 1H | Diagnostic Marker |
| 3.40 – 3.60 | Singlet | 2H | Methylene group |
The "Go/No-Go" Decision:
-
Pass (1,4-isomer): NOESY cross-peak observed between Trityl and Imidazole H-5 .
-
Fail (1,5-isomer): NOESY cross-peak observed between Trityl and
Methylene .
Visualization of Analytical Logic
The following diagram illustrates the decision tree for structural confirmation, distinguishing between the desired product and its isomer.
Caption: Analytical workflow for distinguishing the 1,4-isomer from the 1,5-isomer using Nuclear Overhauser Effect (NOE) correlations.
Secondary Confirmation: Mass Spectrometry
While MS cannot determine regiochemistry, it is essential for confirming the presence of the trityl group and the integrity of the carboxylic acid.
Technique: ESI-MS (Positive Mode)
Fragmentation Pathway (Causality): The trityl group is acid-labile and forms a highly stable carbocation. In Mass Spectrometry, this results in a characteristic fragmentation pattern.[2][3]
-
Parent Ion:
Da. -
Primary Fragmentation: Cleavage of the
bond between the trityl group and the imidazole.-
Loss: Neutral loss of (Imidazol-4-yl)acetic acid (
Da) OR detection of the Trityl cation. -
Dominant Peak:
(Triphenylmethyl cation, ).
-
-
Secondary Peak:
(Protonated (1H-imidazol-4-yl)acetic acid).
Protocol:
-
Direct infusion or LC-MS (C18 column, Water/Acetonitrile + 0.1% Formic Acid).
-
Note: Avoid high cone voltages if looking for the molecular ion, as the trityl group fragments easily.
References
-
PubChem. (n.d.).[4] this compound. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
FooDB. (n.d.). 1H-Imidazole-4-acetic acid Spectral Data. Retrieved October 26, 2023, from [Link]
-
ResearchGate. (2012). Distinction between 1,4 and 1,5 regioisomers of substituted imidazoles/triazoles. Retrieved October 26, 2023, from [Link]
-
Oxford Instruments. (2024).[5] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Retrieved October 26, 2023, from [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C24H20N2O2 | CID 11090087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
(1-Trityl-1H-imidazol-4-yl)acetic Acid: Comparative Bioactivity & Synthetic Utility Guide
This guide provides an in-depth technical analysis of (1-Trityl-1H-imidazol-4-yl)acetic acid , positioning it not merely as a chemical intermediate but as a critical "Masked Pharmacophore" in drug design.
We contrast its biological inertness and synthetic utility against its bioactive analogues—specifically the potent GABA agonist Imidazole-4-acetic acid (IAA) and complex Aldosterone Synthase Inhibitors .
Executive Summary: The "Masked" Pharmacophore
This compound (CAS: 168632-03-9) represents a strategic dichotomy in medicinal chemistry. Structurally, it consists of a bioactive imidazole-acetic acid core "masked" by a bulky triphenylmethyl (trityl) group.
-
The Core (Active): The imidazole-4-acetic acid moiety is a naturally occurring metabolite of histamine and a potent GABA_A receptor agonist.[1]
-
The Mask (Inactive/Protective): The trityl group at the
-position sterically obliterates GABA receptor binding but confers the lipophilicity required for organic synthesis and blood-brain barrier (BBB) penetration studies of prodrugs.
Key Distinction: While the free acid is a neurotransmitter analogue, the trityl derivative serves as the scaffold for synthesizing highly specific enzyme inhibitors (e.g., for Aldosterone Synthase and Insulin-Degrading Enzyme ).
Comparative Biological Activity
Target: GABAergic System (GABA_A Receptors)
The most direct comparison lies between the protected scaffold and its deprotected parent.
| Feature | Compound A: this compound | Compound B: Imidazole-4-acetic acid (IAA) | Compound C: GABA (Reference) |
| Primary Target | Inactive (Steric exclusion) | Agonist (GABA_A, GABA_C) | Agonist (GABA_A, GABA_B) |
| Binding Mechanism | None (Trityl group > 240 ų prevents pocket entry) | H-bonding via Carboxylate & Imidazole N | H-bonding via Carboxylate & Amine |
| Blood-Brain Barrier | High Permeability (Lipophilic) | Low Permeability (Zwitterionic) | Low Permeability |
| Physiological Role | Synthetic Intermediate | Histamine Metabolite / Neuro-modulator | Major Inhibitory Neurotransmitter |
Mechanistic Insight:
IAA mimics GABA by presenting a carboxylate and a protonated nitrogen (at physiological pH). The trityl group on Compound A removes the ability of the imidazole nitrogen to protonate or H-bond effectively and creates a massive steric clash with the receptor's orthosteric binding site (the "loop C" region of the
Target: Enzyme Inhibition (CYP11B2 & IDE)
The trityl-protected form is the requisite building block for synthesizing inhibitors that target large, hydrophobic enzymatic pockets.
-
Aldosterone Synthase (CYP11B2): The imidazole ring coordinates with the Heme iron. The trityl-protected precursor allows the attachment of lipophilic side chains that fit the enzyme's access channel, which the free acid cannot achieve due to solubility issues.
-
Insulin-Degrading Enzyme (IDE): Derivatives synthesized from this scaffold (e.g., BDM43079 ) show nanomolar inhibition.[2] The trityl group is removed in the final step, but its presence during synthesis dictates the regiochemistry (N1 vs N3 substitution), which is critical for activity.
Visualizing the Pharmacology & Synthesis
The following diagram illustrates the divergence in biological fate based on the presence of the Trityl group.
Figure 1: Divergent pathways of the Trityl-protected scaffold versus the active Imidazole-4-acetic acid metabolite.[3][4]
Experimental Protocols
Protocol A: Regioselective Synthesis of IDE Inhibitors
Rationale: Direct coupling of Imidazole-4-acetic acid often leads to N-acylation or racemization. The trityl group protects the imidazole nitrogen, forcing reaction exclusively at the carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Amine/Peptide partner (1.1 eq)
-
HATU (1.2 eq), DIPEA (2.0 eq)
-
DMF (Anhydrous)[2]
Workflow:
-
Activation: Dissolve trityl-acid in DMF under
. Add DIPEA and HATU. Stir for 15 min at to form the activated ester. -
Coupling: Add the amine partner. Allow to warm to RT and stir for 4–12 hours.
-
Validation: Monitor via TLC (MeOH/DCM 1:9). The trityl group renders the product UV-active and less polar.
-
Deprotection (The "Unmasking"):
-
Dissolve the purified intermediate in DCM.
-
Add TFA (20% v/v) and Triisopropylsilane (scavenger, 2.5%).
-
Stir for 1 hour. The solution will turn yellow (trityl cation).
-
Evaporate and precipitate with cold ether.
-
Result: The biological activity (enzyme inhibition) is restored only after this step.
-
Protocol B: GABA Receptor Binding Assay (Negative Control)
Rationale: To demonstrate the lack of affinity of the trityl derivative compared to the free acid.
-
Membrane Prep: Rat synaptic membranes (rich in GABA_A).
-
Radioligand:
-Muscimol (2 nM). -
Competitors:
-
Control: GABA (
to M). -
Test A: Imidazole-4-acetic acid (
to M). -
Test B: this compound (
to M).
-
-
Incubation: 4°C for 30 mins in Tris-citrate buffer (pH 7.4).
-
Result Interpretation:
-
IAA:
(Moderate affinity). -
Trityl-Derivative: No displacement observed up to
.
-
Technical Specifications & Data
| Property | This compound | Imidazole-4-acetic acid (IAA) |
| Molecular Weight | 368.43 g/mol | 126.11 g/mol |
| LogP (Lipophilicity) | ~4.5 (High) | -3.2 (Very Low) |
| Solubility | DCM, DMSO, Ethyl Acetate | Water, Saline |
| pKa (Imidazole) | ~6.0 (Shifted by Trityl) | 6.8 |
| UV Absorbance | Strong (Trityl chromophore, | Weak (End absorption) |
| Stability | Acid Labile (Cleaves Trityl) | Stable |
References
-
Synthesis & Enzyme Inhibition: Deprez-Poulain, R., et al. (2015). "Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme." Journal of Medicinal Chemistry. Link
-
GABA Activity of Analogues: Chebib, M., & Johnston, G. A. (1999). "The 'ABC' of GABA receptors: a brief review." Clinical and Experimental Pharmacology and Physiology. Link
-
Metabolic Pathways: Prell, G. D., et al. (1995). "Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine."[5] Journal of Neurochemistry. Link
-
Synthetic Methodology: BenchChem. "this compound: Technical Data and Applications."[6] Link
-
Aldosterone Synthase Inhibitors: Meredith, E. L., et al. (2013). "Identification of potent and selective aldosterone synthase inhibitors." ACS Medicinal Chemistry Letters. Link
Sources
- 1. Imidazole-4-acetic acid, a new lead structure for interaction with the taurine transporter in outer blood-retinal barrier cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 168632-03-9 | Benchchem [benchchem.com]
A Comparative Guide to the Characterization of Impurities in Commercial (1-Trityl-1H-imidazol-4-yl)acetic acid
Abstract
(1-Trityl-1H-imidazol-4-yl)acetic acid is a critical building block in medicinal chemistry, notably as an intermediate in the synthesis of various pharmaceutical agents. The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of modern analytical techniques for the detection, identification, and quantification of process-related and degradation impurities in commercial batches of this compound. We will explore the strategic application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is detailed, and a self-validating, integrated workflow is proposed to ensure rigorous impurity profiling in alignment with regulatory expectations.
The Imperative of Impurity Profiling
In pharmaceutical development, an impurity is any component of a drug substance that is not the chemical entity defined as the drug substance.[1] The presence of these unwanted chemicals, even in small amounts, can affect the safety and efficacy of drug products.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate strict control over impurities.[3][4] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1][5] Any impurity found at a level higher than 0.1% generally requires structural identification.[1] This necessitates a robust analytical strategy to build a comprehensive impurity profile for any API or key intermediate.
Genesis of Impurities in this compound
Understanding the potential sources of impurities begins with the synthetic pathway. This compound is typically synthesized via a multi-step process.[6] A common route involves the N-tritylation of an imidazole derivative followed by functionalization at the C4 position to introduce the acetic acid moiety.[6]
Potential impurities can be broadly categorized as:
-
Process-Related Impurities:
-
Starting Materials: Unreacted imidazole precursors or trityl chloride.
-
Intermediates: Incomplete conversion of intermediates, such as 1-trityl-1H-imidazole-4-carboxaldehyde.[6]
-
By-products: Resulting from side reactions, such as the formation of isomers or over-alkylated products.
-
-
Degradation Products: Arising from the decomposition of the target compound during manufacturing, storage, or handling. The bulky trityl group is notably labile in acidic conditions, making de-tritylation a primary degradation pathway.[6] The imidazole ring itself can be susceptible to oxidation.[7][8]
Caption: Synthetic pathway and sources of impurities.
Comparative Analysis of Analytical Methodologies
A multi-faceted approach is essential for comprehensive impurity characterization. No single technique can provide all the necessary information. Here, we compare the workhorse methods: HPLC for quantification, LC-MS for detection and identification, and NMR for definitive structural elucidation.
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is the cornerstone of impurity profiling, primarily used for the separation and quantification of the API and its impurities.[9] Its high precision, robustness, and reproducibility make it ideal for routine quality control and stability testing.
Causality of Method Choice: The choice of a reversed-phase HPLC (RP-HPLC) method is logical for this compound. The molecule possesses significant non-polar character due to the trityl group, making it well-suited for retention on a non-polar stationary phase like C18. The acetic acid and imidazole moieties provide sufficient polarity for elution with a standard aqueous/organic mobile phase system. A UV detector is appropriate as the phenyl rings of the trityl group and the imidazole ring provide strong chromophores.
Experimental Protocol: RP-HPLC for Impurity Quantification
-
Instrumentation: HPLC or UPLC system with a UV/PDA detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Data Comparison:
| Parameter | HPLC/UPLC | LC-MS | NMR |
| Primary Use | Quantification, Purity | Detection, Identification | Structural Elucidation |
| Sensitivity | High (ng range) | Very High (pg-fg range)[2] | Low (µg-mg range) |
| Selectivity | High (Chromatographic) | Very High (Mass-based) | High (Chemical Shift) |
| Quantitative | Excellent | Good (with standards) | Good (qNMR) |
| Structural Info | None | Molecular Weight, Fragmentation | Definitive Structure |
| Throughput | High | Medium | Low |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the premier technique for identifying unknown impurities.[10][11] It couples the powerful separation of HPLC with the mass-resolving capability of a mass spectrometer, providing molecular weight information that is critical for postulating empirical formulas and structures.
Causality of Method Choice: While HPLC-UV can detect an impurity, it cannot identify it. LC-MS provides the mass-to-charge ratio (m/z) of the impurity, which is a crucial first step in its identification.[11] High-resolution mass spectrometry (HRMS), such as with a Q-TOF instrument, can provide highly accurate mass measurements, enabling the determination of elemental compositions with high confidence.[12] Electrospray ionization (ESI) is the preferred ionization technique as it is a soft method suitable for polar and semi-polar molecules like our target compound and its likely impurities.[13]
Experimental Protocol: LC-MS for Impurity Identification
-
Instrumentation: HPLC/UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Method: Utilize the same LC conditions as the HPLC protocol above to ensure chromatographic correlation. The use of a volatile buffer like formic acid is critical for MS compatibility.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to maximize the chance of detecting all impurities.
-
Mass Analyzer Scan Range: m/z 100 - 1000.
-
MS/MS Analysis: For peaks corresponding to impurities, perform tandem MS (MS/MS) experiments. This involves isolating the parent ion, fragmenting it, and analyzing the resulting fragment ions to gain structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules.[14][15] While LC-MS provides molecular weight and fragmentation data, NMR provides detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemistry.[14]
Causality of Method Choice: For a definitive structural proof of an unknown impurity that exceeds the ICH identification threshold, NMR is indispensable.[5] It is often necessary for regulatory submissions. While less sensitive than MS, modern techniques and instruments like cryoprobes can allow for analysis of microgram quantities of isolated impurities.[15] A combination of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) is required to piece together the complete molecular structure.[16]
Experimental Protocol: NMR for Structural Elucidation
-
Impurity Isolation: The impurity of interest must first be isolated, typically via preparative HPLC using the analytical method as a starting point.
-
Sample Preparation: Dissolve a sufficient quantity (typically >50 µg) of the isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (H-C-C-H).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting molecular fragments.
-
Proactive Identification: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development used to identify likely degradation products and demonstrate the stability-indicating nature of the analytical methods.[17] The active substance is subjected to conditions more severe than accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and photolysis.[7]
Causality of Experimental Design: By intentionally degrading the sample, we can proactively generate and identify impurities that may form under long-term storage or non-ideal conditions. For this compound, acid stress is expected to cleave the trityl group, while oxidative stress (e.g., using H₂O₂) may modify the imidazole ring.[6][7] Analyzing the stressed samples by LC-MS allows for the identification of these potential degradants.
Caption: Potential forced degradation pathways.
An Integrated and Self-Validating Workflow
The most robust and trustworthy approach integrates these techniques into a logical, self-validating workflow. The results from one technique are used to confirm or guide the next, creating a web of evidence that leads to high-confidence impurity characterization.
Caption: Integrated workflow for impurity characterization.
This workflow ensures that analytical resources are used efficiently. Routine purity checks are performed by HPLC. When an unknown impurity exceeds the identification threshold, a systematic investigation is triggered, culminating in definitive structural proof where required, thereby ensuring the quality and safety of the final pharmaceutical product.
References
- Benchchem. (n.d.). This compound | 168632-03-9. Benchchem.
- Eurofins. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins BioPharma Product Testing.
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Francis, P. L., & Skare, K. L. (1987). Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 414(2), 433-438. Retrieved from [Link]
-
Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu Scientific Instruments. Retrieved from [Link]
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Patel, K., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Monakhova, Y. B., et al. (2021). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Molecules, 26(21), 6548. Retrieved from [Link]
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Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]
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Al-Masoudi, N. A., & Al-Salihi, N. I. (2019). Synthesis and therapeutic potential of imidazole containing compounds. ResearchGate. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Topic Q 3 B (R2) Impurities in New Drug Products. EMA. Retrieved from [Link]
- Bhatnagar, A., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems.
-
ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. RSC Publishing. Retrieved from [Link]
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U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. FDA. Retrieved from [Link]
-
Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(11), e4613. Retrieved from [Link]
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Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3041-3049. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Retrieved from [Link]
-
Separation Science. (2023). Learn how to conduct structural analysis of impurities in pharmaceuticals. Separation Science. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation by NMR. Hypha Discovery. Retrieved from [Link]
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Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]
-
Wang, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119579. Retrieved from [Link]
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Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. Retrieved from [Link]
-
SynThink. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. SynThink. Retrieved from [Link]
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YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
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MDPI. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Retrieved from [Link]
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Reddy, M. P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. Retrieved from [Link]
-
ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Retrieved from [Link]
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MDPI. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]
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Eide, I., et al. (2016). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 55(31), 8515-8522. Retrieved from [Link]
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ResearchGate. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. ResearchGate. Retrieved from [Link]
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A Head-to-Head Comparison of Synthetic Intermediates for Imidazole Derivatives: A Guide for Researchers
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence demands robust and efficient synthetic strategies. For researchers and drug development professionals, the choice of synthetic intermediates is a critical decision that profoundly impacts yield, scalability, cost, and the overall environmental footprint of the synthesis. This guide provides a detailed, head-to-head comparison of three prominent classes of synthetic intermediates for the preparation of substituted imidazole derivatives: the classical multicomponent approach of the Debus-Radziszewski synthesis, the versatile van Leusen reaction, and the widely used condensation of α-haloketones with amidines.
Through an in-depth analysis of experimental data, mechanistic considerations, and practical aspects, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors. We will use the synthesis of the well-characterized 2,4,5-triphenylimidazole as a primary case study to draw direct comparisons where possible, supplemented with data from analogous transformations.
The Debus-Radziszewski Synthesis: The Convergent Power of Multicomponent Reactions
First reported in 1882, the Debus-Radziszewski reaction is a powerful one-pot, three-component synthesis that constructs the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (typically ammonium acetate).[3] This convergent approach offers inherent atom economy and operational simplicity, making it an attractive route for generating highly substituted imidazoles.[3]
Mechanism and Rationale
The reaction proceeds through the initial condensation of the 1,2-dicarbonyl (e.g., benzil) with two equivalents of ammonia to form a diimine intermediate. This intermediate then undergoes cyclization with an aldehyde (e.g., benzaldehyde). The subsequent dehydration and oxidation lead to the aromatic imidazole ring. The use of a multicomponent strategy is inherently efficient as it minimizes the need for isolation of intermediates, thereby saving time and resources.
Figure 1: Simplified workflow of the Debus-Radziszewski imidazole synthesis.
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole
This protocol details a conventional and a green-modified Debus-Radziszewski synthesis of 2,4,5-triphenylimidazole.
Conventional Method:
-
Reaction Setup: In a 250 mL round-bottom flask, combine benzil (2.5 g), benzaldehyde (1.5 mL), and ammonium acetate (5 g).
-
Solvent Addition: Add 40 mL of glacial acetic acid to the flask.
-
Heating: Heat the reaction mixture on a water bath at 100°C for 5-24 hours with a reflux condenser.[4]
-
Work-up: Cool the flask to room temperature and pour the mixture into 100 mL of cold water.
-
Isolation: Filter the resulting precipitate under suction and wash with water to remove any insoluble by-products.
-
Purification: Recrystallize the crude product from methanol to obtain pure 2,4,5-triphenylimidazole.[5]
Green Chemistry Approach (Microwave-Assisted):
-
Reaction Setup: In a 250 mL round-bottom flask, combine benzil (2.5 g), benzaldehyde (1.5 mL), and ammonium acetate (5 g).
-
Solvent and Catalyst: Add 40 mL of glacial acetic acid and 2.5 mL of a 2% copper sulfate solution.
-
Microwave Irradiation: Stir the mixture under reflux in a microwave reactor for 2 hours.[5]
-
Work-up and Isolation: Cool the reaction mixture to 50-60°C and pour it into 125 mL of water. Allow the mixture to stand for 15 minutes, then filter the precipitate under suction.
-
Purification: Recrystallize the product from methanol.[5]
Performance Analysis
| Method | Yield | Reaction Time | Temperature | Notes |
| Conventional | 69.60%[5] | 5-24 hours[4] | 100°C | Long reaction time, moderate yield. |
| Green (Microwave) | 90.90%[5] | 2 hours[5] | Reflux | Significantly faster with higher yield. The use of a catalyst and microwave irradiation enhances efficiency. |
The Van Leusen Imidazole Synthesis: A Versatile Route via TosMIC
The van Leusen imidazole synthesis is a powerful method for constructing the imidazole ring from an aldimine and tosylmethyl isocyanide (TosMIC).[6] This [3+2] cycloaddition reaction is highly versatile, allowing for the synthesis of a wide range of 1,4,5-trisubstituted and other polysubstituted imidazoles.[1]
Mechanism and Rationale
The reaction is initiated by the deprotonation of TosMIC with a base (e.g., K₂CO₃) to form a nucleophilic carbanion. This carbanion then attacks the imine carbon, followed by an intramolecular cyclization. Elimination of p-toluenesulfinic acid from the resulting intermediate yields the imidazole ring. The in-situ formation of the aldimine from an aldehyde and a primary amine makes this a convenient one-pot, three-component reaction.[6]
Figure 2: Simplified workflow of the van Leusen three-component imidazole synthesis.
Experimental Protocol: Synthesis of a 1,5-Disubstituted Imidazole (Illustrative)
-
Imine Formation (in-situ): In a suitable solvent such as DMF or DMSO, dissolve the aldehyde and the primary amine. Stir at room temperature to form the aldimine.
-
TosMIC Addition: Add tosylmethyl isocyanide (TosMIC) and a base, such as potassium carbonate (K₂CO₃), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Performance Analysis
The van Leusen synthesis is known for its good to excellent yields and broad substrate scope. The reaction conditions are generally mild, and the starting materials are often readily available. However, a direct yield comparison with the Debus-Radziszewski synthesis for 2,4,5-triphenylimidazole is not available from the provided search results. The versatility of this method in creating diverse substitution patterns is a key advantage.[1]
Synthesis from α-Haloketones and Amidines: A Robust and Scalable Approach
The condensation of an α-haloketone with an amidine is a classical and highly reliable method for the synthesis of 2,4-disubstituted and 2,4,5-trisubstituted imidazoles. This two-component approach is known for its robustness and scalability.
Mechanism and Rationale
The reaction proceeds via an initial N-alkylation of the amidine by the α-haloketone to form an intermediate salt. This is followed by an intramolecular cyclization, where the other nitrogen of the amidine attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the imidazole ring.
Figure 3: Simplified workflow for imidazole synthesis from α-haloketones and amidines.
Experimental Protocol: Synthesis of a 2,4-Disubstituted Imidazole (Scalable)
The following is a general, scalable protocol for the synthesis of a 2,4-disubstituted imidazole.
-
Reaction Setup: In a reaction vessel, suspend the amidine salt (e.g., hydrochloride) and the α-haloketone in a suitable solvent such as isopropanol.
-
Base Addition: Add a base, such as sodium bicarbonate, to the mixture.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can often be purified by recrystallization.
Performance Analysis
This method is highly regarded for its reliability and scalability. Yields are typically good to excellent. While a specific protocol for 2,4,5-triphenylimidazole via this route for direct comparison is not detailed in the provided search results, the general robustness of this method makes it a strong contender in many synthetic campaigns.
Head-to-Head Comparison: A Summary Table
| Feature | Debus-Radziszewski Synthesis | Van Leusen Synthesis | Synthesis from α-Haloketones & Amidines |
| Intermediates | 1,2-Dicarbonyl, Aldehyde, Ammonia source | Aldimine (often in-situ), TosMIC | α-Haloketone, Amidine |
| Advantages | One-pot, convergent, good atom economy, readily available starting materials. | High versatility for substitution patterns, mild reaction conditions, good yields. | Robust, scalable, reliable, good to excellent yields. |
| Disadvantages | Can require long reaction times and high temperatures (conventional method). | TosMIC can be expensive and requires careful handling. | Limited to two-component coupling, may require pre-synthesis of amidine. |
| Typical Yields | 70-95% | Good to excellent | Good to excellent |
| Scalability | Moderate to good, improved with flow chemistry. | Good | Excellent |
| Green Aspects | Microwave-assisted and solvent-free variations improve greenness.[5] | Use of a base and organic solvents. | Can be run in greener solvents like isopropanol. |
Cost and Safety Considerations
| Intermediate | Representative Compound | Cost | Key Safety Hazards |
| 1,2-Dicarbonyl | Benzil | Moderate | Skin and eye irritant. May cause respiratory irritation.[7][8][9][10][11] |
| Aldehyde | Benzaldehyde | Low | Harmful if swallowed or inhaled. Causes skin and eye irritation.[12] |
| TosMIC | Tosylmethyl isocyanide | High | Toxic if swallowed, in contact with skin, or if inhaled. May cause allergy or asthma symptoms. |
| α-Haloketone | 2-Bromoacetophenone | Moderate to High | Fatal if swallowed or inhaled. Causes severe skin burns and eye damage. Lachrymator. |
| Amidine | Benzamidine HCl | Moderate | Consult specific MSDS. |
Green Chemistry Metrics: A Comparative Look
To provide a more quantitative comparison of the environmental impact of these methods, we can consider two key green chemistry metrics: Atom Economy and the Environmental Factor (E-factor).
-
Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. A higher atom economy indicates less waste is generated.
-
Calculation: AE = (Molecular Weight of desired product / Sum of Molecular Weights of all reactants) x 100%
-
-
Environmental Factor (E-factor): Developed by Roger Sheldon, the E-factor is the ratio of the mass of waste generated to the mass of the desired product.[7] A lower E-factor is better.
-
Calculation: E-factor = (Total mass of waste (kg) / Mass of product (kg))
-
While a full E-factor calculation requires detailed experimental data on all solvents and work-up materials, we can make some qualitative assessments. The Debus-Radziszewski reaction, being a condensation reaction where water is the primary byproduct, generally has a high atom economy. The van Leusen synthesis involves the elimination of p-toluenesulfinic acid, which lowers its atom economy. The α-haloketone and amidine route also involves the formation of a salt byproduct and water.
For the synthesis of 2,4,5-triphenylimidazole via the Debus-Radziszewski reaction, the atom economy is excellent as all the heavy atoms from benzil, benzaldehyde, and ammonia (from ammonium acetate) are incorporated into the product.
Conclusion and Recommendations
The choice of synthetic intermediates for imidazole derivatives is a multifaceted decision that depends on the specific target molecule, desired scale, cost constraints, and environmental considerations.
-
The Debus-Radziszewski synthesis is a powerful and convergent method, particularly for symmetrically substituted imidazoles. Its one-pot nature and high atom economy are significant advantages. The adoption of microwave-assisted protocols can dramatically improve its efficiency, making it a highly competitive option.
-
The van Leusen synthesis offers unparalleled versatility in accessing a wide range of substitution patterns. While the cost and handling of TosMIC can be a consideration, its ability to generate diverse libraries of imidazoles under mild conditions makes it an invaluable tool in drug discovery.
-
The synthesis from α-haloketones and amidines remains a go-to method for its robustness and scalability. For large-scale production of specific imidazole targets, this method's reliability often outweighs the potential for lower atom economy compared to multicomponent approaches.
Ultimately, the optimal choice of synthetic intermediates will be a balance of these factors. For initial exploratory work and the generation of diverse compound libraries, the van Leusen synthesis is highly recommended. For the synthesis of specific, highly substituted imidazoles where starting materials are readily available, the Debus-Radziszewski reaction, especially with modern enhancements, is an excellent choice. When scalability and process robustness are the primary drivers, the α-haloketone and amidine route provides a reliable and well-trodden path.
It is imperative for researchers to consider not only the immediate yield and reaction conditions but also the broader implications of their synthetic choices, including cost, safety, and environmental impact. By carefully evaluating the strengths and weaknesses of each class of synthetic intermediate, scientists can design more efficient, sustainable, and ultimately more successful synthetic campaigns.
References
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- Van Leusen Imidazole Synthesis. Organic Chemistry Portal.
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- Benzaldehyde Safety D
- Benzil Safety D
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- Benzaldehyde Safety D
- Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. (2016). sctunisie.org.
- Tosylmethyl isocyanide Safety D
- 2-Bromoacetophenone Safety Data Sheet. (2024). FUJIFILM Wako Chemicals.
- Synthesis of 2,4,5-Trisubstituted and 1,2,4,5-Tetrasubstituted-1H-imidazoles. SciSpace.
- Benzil CAS No 134-81-6 MATERIAL SAFETY D
- Tosylmethyl isocyanide Safety D
- Benzil Safety D
- Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective c
- Synthesis, Characterisation, Biological Evaluation and Analogizing the Antimycotic Activity of 2,4,5-Triphenylimidazole Derivatives. International Journal of Pharmaceutical Sciences.
- A SIMPLE, EFFICIENT AND GREEN PROCEDURE FOR THE SYNTHESIS OF 2, 4, 5-TRISUBSTITUTED IMIDAZOLE DERIVATIVES USING NOVEL PEG-SOCl AS A C
- Synthesis of 2,4,5-Trisubstituted Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. (2015).
- The Debus–Radziszewski imidazole synthesis.
- Benzaldehyde Safety D
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- Benzaldehyde. SIGMA-ALDRICH.
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- Synthesis and cytotoxicity of trisubstituted imidazoles. (2021). Rowan Digital Works.
- One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by BTPPC under solvent-free conditions. (2017).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
